Secretin acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFCPAYEMPIQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H224N44O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694214 | |
| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3115.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10813-74-8 | |
| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Foundational Research
Discovery and Early Characterization of Secretin
The story of secretin begins in 1902 with the groundbreaking work of English physiologists William Maddock Bayliss and Ernest Henry Starling. ebsco.comnews-medical.net At the time, the prevailing scientific belief, largely influenced by the work of Ivan Pavlov, was that the nervous system exclusively controlled all bodily functions, including digestion. nih.gov Bayliss and Starling were investigating the mechanism that triggers the pancreas to release its digestive juices upon the arrival of chyme (partially digested food) from the stomach into the duodenum. wikipedia.org
To test the hypothesis of nervous control, they conducted a pivotal experiment in which they surgically severed all nerves connected to the pancreas in an anesthetized animal. ebsco.com They then introduced acidic food into the animal's intestine. ebsco.com To their astonishment, the pancreas still secreted digestive fluids, demonstrating that the stimulus was not nerve-based. ebsco.com This led them to hypothesize the existence of a chemical messenger.
They prepared an extract from the lining of the jejunum (a part of the small intestine) and injected it into the animal's bloodstream. bioscientifica.com This injection prompted a robust secretion from the pancreas. ebsco.com Bayliss and Starling named this chemical messenger "secretin." wikipedia.org This seminal discovery provided the first concrete evidence of chemical regulation in the body, independent of the nervous system. ebsco.com Three years later, in 1905, Starling coined the term "hormone," derived from the Greek word meaning "to arouse or excite," to describe substances like secretin that are produced in one part of the body and transported through the bloodstream to exert their effects on distant organs. news-medical.netendocrinology.org This marked the birth of endocrinology as a distinct scientific discipline. bioscientifica.comfrontiersin.org
It took several decades after its initial discovery for the chemical nature of secretin to be fully elucidated. In the 1960s, the peptide was successfully purified from porcine intestines and was found to be a 27-amino acid peptide. bioscientifica.com Subsequent research led to the characterization of secretin from various other species, including humans. bioscientifica.com
Evolution of Secretin Research Paradigms in Endocrine Biology
Following its discovery, the primary focus of secretin research was its role in regulating the pH of the duodenum. wikipedia.org Its main physiological actions were identified as stimulating the pancreas to secrete a large volume of fluid rich in bicarbonate, which neutralizes the gastric acid entering the small intestine, and inhibiting the secretion of gastric acid from the stomach's parietal cells. nih.govwikipedia.org
However, as research techniques advanced, the understanding of secretin's functions expanded significantly, revealing it to be a pleiotropic hormone with a wide range of effects. The development of a highly specific and sensitive radioimmunoassay was a crucial step that allowed for precise measurement of secretin levels and a more detailed investigation of its physiological roles. nih.gov
Research has since demonstrated that secretin receptors are present in numerous organs throughout the body, suggesting a broader physiological significance than initially conceived. frontiersin.org This has led to a paradigm shift from viewing secretin solely as a digestive hormone to recognizing it as a key player in various bodily processes.
Key Evolving Research Areas:
Osmoregulation: In 2007, a significant discovery revealed secretin's role in osmoregulation, the control of water and electrolyte balance. wikipedia.org It has been found to act on the hypothalamus, pituitary gland, and kidneys to modulate water reabsorption. nih.govwikipedia.org Secretin is present in the magnocellular neurons of the hypothalamus and is released from the posterior pituitary in response to increased osmolality, where it helps to activate the release of vasopressin, a key antidiuretic hormone. nih.govwikipedia.org
Neurological Functions: Secretin is also expressed in the central nervous system, where it functions as a neuropeptide. nih.gov Studies in secretin-deficient and secretin receptor-deficient mice have shown impairments in synaptic plasticity and social behavior, indicating that the secretin/secretin receptor axis is important for normal central nervous system function. nih.gov
Metabolic Effects: More recent research has uncovered secretin's involvement in metabolism. It has been identified as a potent lipolytic agent, and its levels are observed to increase during prolonged fasting. frontiersin.org There is also emerging evidence from both preclinical and clinical studies suggesting that secretin may play a role in inducing satiation. frontiersin.org
Diagnostic Applications: The understanding of secretin's action on the pancreas has been leveraged for diagnostic purposes. Synthetic human secretin is used in medical imaging techniques like secretin-enhanced magnetic resonance cholangiopancreatography (S-MRCP) to improve the visualization of the pancreatic duct and diagnose conditions such as pancreas divisum. nih.gov It is also used in tests to assess exocrine pancreatic function. snmjournals.orgnih.gov
This evolution in research has transformed the perception of secretin from a simple digestive regulator to a complex signaling molecule with diverse and vital functions throughout the body.
Molecular Biology of Secretin Acetate
Gene Expression and Transcriptional Regulation
The production of secretin is governed by a sophisticated interplay of genetic and epigenetic factors that ensure its expression is restricted to specific cell types, primarily the S-cells of the small intestine.
The transcriptional control of the human secretin gene is dictated by specific DNA sequences located in its 5'-flanking region. researchgate.net Research has identified a critical promoter region situated between nucleotides -11 and -341 relative to the ATG initiation codon. nih.govresearchgate.netscispace.com Within this region, several key functional motifs are responsible for orchestrating gene expression.
A proximal enhancer, located within 200 base pairs of the transcription start site, is essential and sufficient for expression in secretin-producing cells. nih.gov This enhancer contains crucial cis-acting elements, including a consensus E-box sequence at position -130 and at least two functional GC-boxes (GC-box1 and GC-box2). researchgate.netnih.gov The integrity of these boxes is vital; mutations in these specific sites lead to a significant reduction in the promoter's activity. researchgate.net In addition to these core elements, analysis has also identified other putative consensus sequences, such as a TATA-box and a CCAAT-box, which are characteristic of gene promoters. researchgate.netoup.com
Table 1: Key Regulatory Elements in the Human Secretin Gene Promoter
| Regulatory Element | Location (Relative to ATG) | Function | Citation |
|---|---|---|---|
| Promoter Region | -11 to -341 | Contains essential motifs for transcriptional control. | nih.gov |
| E-box | -130 | Binds cell-specific bHLH transcription factors like BETA2/NeuroD. Required for full promoter activity. | nih.gov |
| GC-box 1 & 2 | -132, -165 | Bind Sp family transcription factors (Sp1/Sp3). Crucial for promoter strength. | researchgate.net |
| CpG Island | -336 to +262 | Overlaps the promoter; its methylation status dictates gene silencing or expression. | nih.govoup.com |
The expression of the secretin gene is not constitutive but is driven by a precise combination of both ubiquitous and cell-specific transcription factors that bind to the regulatory elements in the promoter.
BETA2/NeuroD (NeuroD1): This basic helix-loop-helix (bHLH) transcription factor is a master regulator of secretin gene expression. nih.gov It is considered a cell-specific factor, with its expression limited to enteroendocrine cells, pancreatic islets, and certain neurons. nih.gov BETA2/NeuroD binds to the E-box element as a heterodimer with a ubiquitously expressed partner like E12 or E47. nih.gov While it is essential for the terminal differentiation of secretin-producing cells, by itself, it is a relatively weak transcriptional activator. nih.govuni-freiburg.de Its activity is significantly enhanced through interactions with other proteins. nih.gov
Sp1 and Sp3: These are ubiquitously expressed transcription factors that bind to the GC-boxes within the secretin promoter. nih.govoup.com They play a critical role in modulating the level of gene expression. Sp1 functions as a strong transcriptional activator. oup.com In contrast, Sp3 can act as a repressor, and overexpression of Sp3 leads to a dose-dependent repression of the activation mediated by Sp1. nih.govoup.com Therefore, the ratio of Sp1 to Sp3 is a crucial determinant in controlling whether the secretin gene is actively transcribed. nih.govresearchgate.netscispace.comoup.com In secretin-expressing cells, both Sp1 and Sp3 bind to the promoter, whereas in non-expressing cells, high levels of only the repressive Sp3 are observed to bind. nih.gov
Synergistic Interactions: The potency of BETA2/NeuroD is amplified through physical interactions with other DNA-binding proteins. It synergistically activates secretin transcription with Sp1. nih.gov BETA2/NeuroD stabilizes the binding of Sp1 to its adjacent site on the promoter, facilitating a higher-order protein-DNA complex that drives robust transcription. nih.gov Another factor, Finb/RREB-1, also potentiates the transcriptional activity of BETA2/NeuroD on the secretin promoter. nih.govuni-freiburg.de
Beyond transcription factors, epigenetic mechanisms, particularly DNA methylation, provide a critical layer of control over secretin gene expression. nih.gov A putative CpG island, a region with a high frequency of CpG dinucleotides, has been identified overlapping the promoter and first exon of the human secretin gene (from -336 to +262). nih.govresearchgate.netoup.com
The methylation status of this CpG island is directly correlated with gene activity and is cell-type specific. nih.govoup.com
In secretin-expressing cells , such as the duodenal adenocarcinoma cell line HuTu-80, the 26 CpG sites within this island are entirely unmethylated . nih.govresearchgate.netoup.com This unmethylated state keeps the chromatin in an open configuration, allowing transcription factors to access the promoter and initiate gene expression.
In non-secretin-expressing cells , like the pancreatic (PANC-1) and liver (HepG2) cancer cell lines, these same CpG sites are fully methylated . nih.govresearchgate.netoup.com Methylation leads to gene silencing by preventing the binding of transcription factors. oup.com
The critical role of methylation is demonstrated by experiments using the demethylating agent 5'-Aza-2'-deoxycytidine. nih.govresearchgate.netscispace.com Treatment of non-expressing PANC-1 and HepG2 cells with this agent induces significant expression of the secretin gene, confirming that CpG methylation is a key reversible switch for transcriptional control. researchgate.netnih.govoup.com
To dissect the mechanisms of secretin gene regulation, researchers rely on various cell models that mimic expressing and non-expressing tissues.
Table 2: Experimental Cell Models for Studying Secretin Gene Expression
| Cell Line | Origin | Secretin Expression Status | Key Findings | Citation |
|---|---|---|---|---|
| HuTu-80 | Human Duodenal Adenocarcinoma | Expressing | High levels of secretin mRNA and peptide. Unmethylated promoter CpG island. Binding of Sp1, Sp3, and NeuroD to the promoter. | nih.govoup.com |
| PANC-1 | Human Pancreatic Ductal Carcinoma | Non-expressing | Very low/no secretin mRNA. Fully methylated promoter CpG island. Secretin expression can be induced by demethylating agents. | nih.govoup.com |
| HepG2 | Human Hepatocellular Carcinoma | Non-expressing | Very low/no secretin mRNA. Fully methylated promoter CpG island. High levels of repressive Sp3 bind the promoter. | nih.govoup.com |
Quantitative real-time PCR has shown that secretin mRNA transcript levels in HuTu-80 cells are approximately 37-fold higher than in HepG2 cells and 8.8-fold higher than in PANC-1 cells. oup.com These in vitro models have been instrumental in establishing the direct link between promoter methylation, transcription factor binding, and the cell-specific expression of the secretin gene. nih.govoup.com In vivo models, such as rats with bile duct ligation, have been used to study the regulation of the secretin receptor, which shows increased expression on cholangiocytes under these conditions. nih.gov
Epigenetic Modifiers in Transcriptional Control of Secretin (e.g., CpG Methylation)
Biosynthesis and Post-Translational Processing of Secretin
Like most peptide hormones, secretin is not synthesized directly in its final form. Its production involves a multi-step process beginning with a larger precursor molecule, known as preprosecretin, which undergoes significant modification to yield the active hormone. pnas.org
The synthesis pathway is as follows:
Transcription and Translation: The secretin gene is transcribed into mRNA in the nucleus. This mRNA is then translated on ribosomes in the cytoplasm into the preprosecretin polypeptide.
Preprosecretin Structure: The precursor molecule contains several domains: a signal peptide at the N-terminus that directs it into the secretory pathway, an N-terminal propeptide, the 27-amino acid secretin sequence, and a C-terminal extension peptide. pnas.org In porcine preprosecretin, the C-terminal extension is identified as Gly-Lys-Arg. pnas.org
Post-Translational Processing: As the preprosecretin molecule is transported through the endoplasmic reticulum and Golgi apparatus, it is enzymatically cleaved.
The signal peptide is removed.
The propeptides at the N- and C-termini are cleaved by prohormone convertases. Cleavage of the C-terminal extension at the Lys-Arg site exposes a glycine (B1666218) residue. pnas.orgnih.gov
Amidation: The C-terminal glycine is used by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) to amidate the final C-terminal amino acid of secretin (valine). This C-terminal amidation is a critical step for the full biological activity and stability of the hormone. nih.govguidetopharmacology.org
Interestingly, evidence suggests the existence of alternative processing pathways. nih.gov Forms of secretin that are extended at the C-terminus have been isolated, as well as an N-terminally extended form. nih.govnih.gov This indicates that the processing of the precursor can proceed in a non-obligatory order, where either the N- or C-terminus may be processed first. nih.gov
Structure-Activity Relationships of Secretin Acetate (B1210297) and Synthetic Analogs
The biological function of secretin is intrinsically linked to its primary amino acid sequence and three-dimensional structure, which dictate its interaction with the secretin receptor (SCTR), a Class B G protein-coupled receptor. atsjournals.org Structure-activity relationship (SAR) studies, using synthetic analogs with modifications at the N- and C-termini, have been crucial in mapping the functional domains of the peptide. plos.orgresearchgate.net
A widely accepted "two-domain" model describes the ligand-receptor interaction:
N-Terminal Domain (Activation Domain): The N-terminal region of secretin, particularly the first few amino acids (His1, Ser2, Asp3), is considered the activation domain. nih.gov After the initial binding event, this region docks into the transmembrane core of the receptor, triggering the conformational change that leads to G-protein activation and downstream signaling (e.g., cAMP production). researchgate.netnih.gov The N-terminus is therefore critical for the hormone's efficacy.
Studies show that His1 and Ser2 are crucial for both binding affinity and functional response. nih.gov
An N-terminally extended form of secretin showed lower bioactivity, highlighting the importance of a free N-terminus for proper receptor interaction. nih.gov
A charge-charge interaction between the peptide's N-terminus and residue E373 at the top of the receptor's seventh transmembrane helix (TM7) is functionally important for activation. nih.gov
C-Terminal Domain (Binding Domain): The C-terminal portion of the peptide is primarily responsible for the initial, high-affinity binding to the large N-terminal extracellular domain of the secretin receptor. researchgate.net This interaction is crucial for ligand specificity and serves to "capture" the hormone, allowing the N-terminus to engage with the receptor core. researchgate.net
Despite the importance of the C-terminus for binding, some modifications are tolerated. C-terminally extended analogs, such as secretin-Gly-Lys-Arg, not only retain bioactivity but can even be more potent and have a longer-lasting effect than the fully processed, amidated secretin. nih.gov This suggests the receptor can recognize both amidated and some extended forms of the peptide. nih.gov
Synthetic analogs have been developed to probe these relationships. For instance, rat secretin, which differs from human secretin in its C-terminal region, exhibits a high binding affinity for the human secretin receptor. plos.org However, many other analogs with N- or C-terminal modifications showed little to no binding or functional activity, indicating a high degree of structural constraint for productive receptor interaction. plos.org
Determinants of Peptide Sequence on Receptor Binding and Activation
The interaction between secretin and its receptor, a Class B G protein-coupled receptor (GPCR), is a complex process where different regions of the peptide play distinct roles. bioscientifica.comnih.gov The binding is often described as a two-step model. researchgate.net The C-terminal region of secretin is primarily responsible for the initial, high-affinity binding to the N-terminal extracellular domain of the secretin receptor (SCTR). nih.govnih.gov This interaction is crucial for the specificity of the ligand-receptor pairing. nih.gov Following this initial binding, the N-terminal region of the secretin peptide interacts with the transmembrane core and extracellular loops of the receptor, a step that is critical for receptor activation and subsequent intracellular signaling. nih.govnih.gov
Alanine-scanning mutagenesis studies, where each amino acid residue of secretin is systematically replaced with alanine (B10760859), have provided detailed insights into the contribution of individual residues to receptor binding and biological activity. These studies have revealed that determinants for these functions are distributed throughout the entire length of the peptide. nih.gov
Key residues identified as critical for high-affinity receptor binding include His¹, Asp³, Gly⁴, Phe⁶, Thr⁷, Ser⁸, Leu¹⁰, Asp¹⁵, Leu¹⁹, and Leu²³. nih.gov Similarly, the residues most crucial for receptor activation and biological activity are largely concentrated in the N-terminal region. biorxiv.orgmdpi.com Specifically, substitutions at His¹, Asp³, Phe⁶, Thr⁷, and Leu¹⁰ have been shown to cause a significant reduction in the potency of secretin. biorxiv.orgmdpi.com For instance, replacing Asp³ with alanine can lead to a 500-fold increase in the EC₅₀ value, indicating a drastic reduction in potency. mdpi.com The phenylalanine at position 6 is highly conserved among peptide ligands of Class B GPCRs and is particularly sensitive to substitution. mdpi.com
Impact of N- and C-Terminal Modifications on Secretin Bioactivity
Modifications at both the N- and C-termini of the secretin peptide have profound effects on its biological activity, underscoring the importance of these regions in receptor interaction.
N-Terminal Modifications: The N-terminal region of secretin is well-established as the primary determinant of its biological activity. nih.govbiorxiv.org Truncations at the N-terminus lead to a rapid and significant decline in receptor activation and potency. biorxiv.orgmdpi.comnih.gov For example, secretin(2-27), which lacks the initial histidine residue, shows a severe reduction in its ability to stimulate cAMP synthesis. biorxiv.orgmdpi.com Further truncation to secretin(7-27) completely abolishes any agonistic effects. biorxiv.orgmdpi.com Interestingly, some of these N-terminally truncated fragments, while unable to activate the receptor, can act as weak antagonists by competing with native secretin for binding. biorxiv.orgmdpi.com This demonstrates that while the N-terminus is crucial for activation, the remaining part of the peptide still retains some binding affinity.
C-Terminal Modifications: The C-terminus of secretin is primarily involved in high-affinity binding to the receptor. nih.gov Naturally occurring variants of porcine secretin with C-terminal extensions, such as an additional Glycine or a Gly-Lys-Arg sequence, have been identified and show comparable activity to the native form in vivo. biorxiv.org However, progressive truncations from the C-terminus generally lead to a decrease in potency, although the effect is less pronounced than with N-terminal truncations. nih.gov Chemical modifications at both the N- and C-termini, such as N-acetylation, N-formylation, N-pyroglutamylation, and C-amidation, can enhance peptide stability and receptor affinity in other peptide hormones, suggesting potential avenues for modifying secretin's properties. biorxiv.org
Design and Characterization of Novel Secretin Analogs and Fragments
The development of novel secretin analogs and fragments is driven by the desire to create molecules with enhanced stability, altered efficacy (agonists or antagonists), and improved therapeutic potential. nih.gov This involves a combination of rational design based on structure-activity relationships and systematic screening of modified peptides.
A key strategy in designing new analogs is to modify the N-terminal region to create antagonists. As N-terminal truncations significantly reduce or abolish agonist activity while retaining some binding affinity, these fragments serve as a foundation for antagonist development. biorxiv.orgmdpi.com For instance, N-terminally truncated variants have been shown to act as antagonists, with IC₅₀ values in the micromolar range. biorxiv.orgnih.gov Further modifications to these truncated sequences can be explored to improve their antagonistic potency.
Another approach involves single amino acid substitutions to probe the role of each residue and to potentially enhance specific properties. A large library of 146 secretin variants with single amino acid substitutions and truncations has been tested to delineate the residues critical for binding and activation. biorxiv.orgmdpi.com These studies confirmed the N-terminus as the primary site for structural determinants of activation. biorxiv.orgmdpi.com
The creation of photolabile secretin analogs has been instrumental in mapping the ligand-receptor interaction sites. By incorporating a photolabile residue, such as (ε-p-benzoyl-benzoyl)lysine, at a specific position, researchers can covalently link the analog to its receptor upon photoactivation, allowing for the identification of points of close proximity. oup.com For example, a probe with a photolabile residue at position 18 has been used to label the N-terminal tail of the secretin receptor. oup.com
Furthermore, the synthesis of fluorescently labeled secretin analogs allows for the visualization of ligand internalization and receptor activation. biorxiv.orgnih.gov A secretin variant containing a near-infrared fluorescent dye has been successfully used to track receptor stimulation and internalization. biorxiv.orgnih.gov
The table below summarizes the effects of various modifications on secretin activity, based on findings from multiple studies.
| Modification Type | Peptide/Analog | Effect on Activity | Reference |
| N-Terminal Truncation | Secretin(2-27) | Severe reduction in cAMP synthesis | mdpi.com |
| N-Terminal Truncation | Secretin(7-27) | Abolished agonistic effects, weak antagonist | biorxiv.orgmdpi.com |
| Alanine Substitution | Ala⁶-secretin | Reduced EC₅₀ and intrinsic activity | biorxiv.orgnih.gov |
| C-Terminal Elongation | Porcine secretin-Gly | Activity comparable to native secretin | biorxiv.org |
| C-Terminal Elongation | Porcine secretin-Gly-Lys-Arg | Activity comparable to native secretin | biorxiv.org |
These approaches, combining peptide synthesis, functional assays, and advanced analytical techniques, are crucial for the development of novel secretin analogs with tailored biological activities.
Comparative Molecular Biology of Secretin and Related Peptide Hormones
Phylogenetic Analysis of the Secretin/Glucagon (B607659)/VIP Family
Secretin is a member of a large superfamily of structurally related peptide hormones, which also includes glucagon, vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating polypeptide (PACAP), and growth hormone-releasing hormone (GHRH). bioscientifica.com These peptides share significant sequence and structural homology, particularly a conserved secondary structure with a random N-terminal region and an alpha-helical C-terminus. bioscientifica.com
Phylogenetic analyses of the secretin/glucagon superfamily precursors have been conducted to understand their evolutionary relationships. researchgate.net These studies suggest that the genes encoding these peptides arose from a common ancestral gene through processes of exon and gene duplication during early vertebrate evolution. bioscientifica.com The members of this superfamily in mammals are encoded by six distinct genes: SCT (secretin), GCG (glucagon), VIP, GHRH, ADCYAP1 (PACAP), and GIP (gastric inhibitory polypeptide). bioscientifica.com
The evolutionary origin of secretin itself is somewhat enigmatic. While its cognate receptor has been identified in fish, the secretin peptide has so far only been found in tetrapods (land vertebrates). bioscientifica.com This suggests that the secretin ligand and its receptor may have evolved independently, with a functional ligand-receptor pair likely emerging in amphibians. bioscientifica.com Within tetrapods, secretin shows moderate sequence variation, but it is highly conserved among mammals, with sequence identities between 81.5% and 96.3%. bioscientifica.com This high degree of conservation in mammals suggests a strong evolutionary pressure to maintain its sequence and function.
The phylogenetic tree of the secretin/glucagon hormone precursor superfamily illustrates the evolutionary divergence of these peptides. The analysis typically separates the peptides into distinct clades, reflecting their functional specialization.
Functional Homologies and Divergences with Other Class B GPCR Ligands
The secretin receptor belongs to the Class B (or secretin) family of G protein-coupled receptors (GPCRs). nih.govoup.com This family also includes receptors for other members of the secretin/glucagon peptide superfamily, such as glucagon, GLP-1, GIP, VIP, PACAP, GHRH, and calcitonin. nih.govnih.gov The ligands for these receptors are all moderately long peptide hormones. nih.gov
A significant functional homology among these ligands is their shared mechanism of receptor interaction, often referred to as the two-domain binding model. researchgate.net The C-terminal region of the peptide ligand binds with high affinity to the large, extracellular N-terminal domain of the receptor, while the N-terminal portion of the ligand interacts with the transmembrane and extracellular loop regions of the receptor to trigger activation. nih.govnih.gov This general mechanism is a conserved feature across the Class B GPCR family.
Despite this common mechanism, there are important functional divergences that ensure the specificity of each ligand-receptor pair. The specific amino acid sequences in both the ligand and the receptor dictate their selective interaction. While secretin, VIP, and glucagon are structurally related, they bind with high affinity and specificity to their own respective receptors. For example, the secretin receptor binds secretin with high affinity, but has a much lower affinity for VIP and does not bind glucagon. This specificity is crucial for their distinct physiological roles.
However, some cross-reactivity can occur. For instance, VIP can bind to the secretin receptor, albeit with lower affinity than secretin itself. nih.gov The earliest diverged bioactive secretin receptor, found in lungfish, can interact potently with both VIP and PACAP, suggesting it descended from a VPAC-like receptor gene. bioscientifica.comresearchgate.net This indicates that the high specificity seen in mammalian receptors evolved over time.
The table below highlights some of the key functional homologies and divergences among secretin and related Class B GPCR ligands.
| Feature | Secretin | Glucagon | VIP/PACAP |
| Receptor Class | Class B GPCR | Class B GPCR | Class B GPCR |
| Binding Mechanism | Two-domain model (C-terminus for binding, N-terminus for activation) | Two-domain model (C-terminus for binding, N-terminus for activation) | Two-domain model (C-terminus for binding, N-terminus for activation) |
| Primary Receptor | Secretin Receptor (SCTR) | Glucagon Receptor (GCGR) | VPAC1/VPAC2/PAC1 Receptors |
| Cross-Reactivity | Can be activated by VIP at high concentrations | Generally specific to GCGR | Can activate SCTR at high concentrations |
| Evolutionary Origin | Emerged in tetrapods | Present in earlier vertebrates | Present in earlier vertebrates |
These homologies and divergences reflect a common evolutionary origin followed by specialization, allowing for a diverse range of physiological functions to be regulated by this family of peptide hormones and their receptors.
Secretin Receptor Sctr Biology
Molecular Identification and Cloning of the Secretin Receptor
The secretin receptor (SCTR) was the first member of the Class B family of G protein-coupled receptors (GPCRs) to be molecularly identified and cloned. portlandpress.comtandfonline.com In 1991, a significant breakthrough occurred when a complementary DNA (cDNA) encoding the rat secretin receptor was isolated from a CDM8 expression library of the NG108-15 cell line, which is a mouse/rat neural hybrid. physiology.orgnih.govembopress.orgembopress.orgnih.gov This was achieved using a direct expression cloning strategy, where a cDNA library was expressed in COS cells, which were then screened for their ability to bind a radioactive form of secretin. embopress.org
The cloned cDNA revealed that the rat secretin receptor consists of 449 amino acids with a calculated molecular weight of approximately 48.7 kDa. nih.govembopress.org Subsequent analysis confirmed that the receptor protein has a molecular weight in the range of 50-62 kDa, as identified through photoaffinity labeling in both rat pancreas and on isolated pancreatic acinar cells. physiology.orgphysiology.org Functional expression of the cloned receptor in COS cells demonstrated specific, high-affinity binding of secretin and confirmed its ability to stimulate the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in its signaling pathway. nih.govembopress.orgnih.gov The isolation of the human SCTR from a pancreatic adenocarcinoma cell line followed, revealing a 440-amino acid polypeptide that shared the characteristic features of the rat receptor. nih.gov
Receptor Classification and Structural Features
The secretin receptor is the prototypical member of the Class B (or Family B) G protein-coupled receptors, also known as the secretin-glucagon receptor family. portlandpress.comnih.govnih.govwikipedia.org This family is distinct from the more extensively studied Class A (rhodopsin-like) GPCRs. nih.gov While they share the common architecture of seven transmembrane (7TM) helices, there is no significant amino acid sequence similarity between these major GPCR families. embopress.orgnih.govwikipedia.org The Class B family includes receptors for other important peptide hormones such as glucagon (B607659), vasoactive intestinal peptide (VIP), calcitonin, and parathyroid hormone. wikipedia.orgebi.ac.uk A defining characteristic of this receptor family is that its members all bind to moderately long peptide hormones and typically couple to G proteins to activate adenylyl cyclase, leading to an increase in intracellular cAMP. wikipedia.orgebi.ac.ukelifesciences.org
The structure of the secretin receptor is characterized by several key domains that are crucial for its function. researchgate.net Like all Class B GPCRs, it possesses a large N-terminal extracellular domain (ectodomain), a core domain composed of seven transmembrane helices connected by intracellular and extracellular loops, and an intracellular C-terminal tail. elifesciences.orgresearchgate.netoup.com
The N-terminal extracellular domain is critical for ligand binding. portlandpress.com It is a complex, structurally-conserved region that contains six highly conserved cysteine residues which form three intramolecular disulfide bonds (Cys25–Cys71, Cys48–Cys89, Cys57–Cys105, based on alignment). portlandpress.combioscientifica.com These bonds are vital for maintaining the structural integrity required for high-affinity binding of the secretin peptide. portlandpress.com The binding mechanism is described as a "two-step" or bivalent model: the C-terminal portion of the secretin peptide binds with high affinity to a cleft within this N-terminal domain, while the N-terminus of the peptide is then positioned to interact with the transmembrane core and extracellular loops, which is essential for receptor activation. portlandpress.comnih.govbioscientifica.com In addition to the cysteines, other conserved residues in the ectodomain, such as Aspartic Acid, Tryptophan, and Proline, are critical for forming the ligand-binding pocket. bioscientifica.com
The transmembrane domain (TMD) and its connecting extracellular loops (ECLs) form the receptor's core. nih.gov Upon initial binding of the secretin peptide to the N-terminus, the peptide's own N-terminal region interacts with the TMD and ECLs, particularly ECL2 and ECL3, to trigger the conformational change that leads to G-protein coupling and activation. nih.govbioscientifica.com For instance, the highly conserved Trp284 in transmembrane helix 5 is proposed to interact with His1 of secretin, and Asn278 in ECL2 may form a hydrogen bond with Asp3 of the peptide. bioscientifica.com The glycine (B1666218) hinges present in helices VI and VII are believed to play a general role in the activation mechanism of class B GPCRs. elifesciences.org
| Domain | Key Structural Features | Primary Function |
| N-Terminal Extracellular Domain | Large (~120 amino acids) researchgate.net; Six conserved cysteine residues forming three disulfide bonds portlandpress.com; Conserved Asp, Trp, Pro residues bioscientifica.com | High-affinity binding of the C-terminal region of the secretin peptide portlandpress.combioscientifica.com |
| Transmembrane Domain (TMD) | Seven α-helical segments (7TM) nih.gov; Flexible glycine hinges in helices VI & VII elifesciences.org | Signal transduction; Forms a binding pocket for the N-terminal region of secretin nih.gov |
| Extracellular Loops (ECLs) | Connect transmembrane helices on the extracellular side bioscientifica.com | Interact with the N-terminus of the secretin peptide to facilitate receptor activation nih.govbioscientifica.com |
| Intracellular Loops & C-Terminus | Connect transmembrane helices on the intracellular side nih.gov | G-protein coupling and initiation of downstream signaling wikipedia.org |
SCTR as a Member of the Class B G Protein-Coupled Receptor Family
Expression and Distribution of Secretin Receptor in Experimental Systems
In animal models, particularly the rat, the secretin receptor is prominently expressed in the pancreas. physiology.orgphysiology.org Studies using techniques such as in situ autoradiography and RNase protection assays have demonstrated that high-affinity secretin receptors are present on both pancreatic ductular cells and acinar cells. physiology.orgphysiology.org While secretin's primary physiological role is to stimulate bicarbonate and water secretion from ductal cells, its receptors on acinar cells are thought to potentiate the effects of other secretagogues like cholecystokinin (B1591339) (CCK). nih.gov Photoaffinity labeling has confirmed that the receptor protein found on both ductal and acinar cells is the same glycoprotein. physiology.orgphysiology.org The distribution appears uniform across the pancreatic lobules, but binding is notably absent or at a very low density on the islets of Langerhans and vascular structures in the pancreas. physiology.org Functional studies in mice have confirmed these localizations; secretin administration increases cAMP levels in acini from wild-type mice but has no effect on acini from mice lacking the secretin receptor. nih.gov
The secretin receptor is also significantly expressed within the liver, but its distribution is highly specific. amegroups.org Numerous studies have shown that in the liver, SCTR is expressed exclusively by cholangiocytes, the epithelial cells that line the bile ducts. amegroups.orgfupress.netnih.govnih.gov It is not found on hepatocytes. amegroups.org Specifically, the receptor is found on the basolateral membrane of large cholangiocytes, while smaller cholangiocytes show little to no expression. nih.gov This heterogeneous expression pattern corresponds to functional differences, as secretin stimulates ductal bile secretion primarily from the large bile ducts. nih.govamegroups.org In experimental models of cholestasis, such as bile duct ligation (BDL) in rats, the expression of the secretin receptor on cholangiocytes is significantly increased, which is associated with enhanced biliary proliferation and secretion. fupress.netamegroups.org This upregulation highlights the receptor's role in the liver's response to injury. fupress.net
Distribution within Discrete Regions of the Central Nervous System (e.g., Hypothalamus, Hippocampus, Cerebellum)
Emerging evidence has firmly established that secretin and its receptor are widely distributed throughout the central nervous system (CNS), indicating its role as a neuropeptide. nih.govresearchgate.netresearchgate.net Specific binding sites and mRNA expression for SCTR have been identified in several key brain regions. frontiersin.org
Hypothalamus: The SCTR is expressed in various nuclei of the hypothalamus, including the paraventricular nucleus (PVN), supraoptic nucleus (SON), and arcuate nucleus (Arc). frontiersin.orgresearchgate.net This distribution aligns with secretin's role in regulating water and food intake. nih.gov For instance, the central administration of secretin has been shown to influence vasopressin expression and release, thereby modulating water homeostasis. frontiersin.org
Hippocampus: Significant expression of both secretin and its receptor is found in the hippocampus, a brain region critical for learning, memory, and social behavior. nih.gov Functional studies have shown that secretin can modulate synaptic plasticity in this area by affecting the release of neurotransmitters such as glutamate (B1630785) and GABA, supporting its involvement in cognitive functions. nih.gov
Cerebellum: The cerebellum, particularly in the Purkinje cells, shows notable secretin immunoreactivity and receptor expression. frontiersin.orgresearchgate.net This localization suggests a role for secretin in modulating motor coordination and motor learning, functions primarily governed by the cerebellum. researchgate.netnih.gov
The widespread yet region-specific expression of SCTR within the brain underscores the peptide's diverse neuromodulatory functions. nih.govresearchgate.net
Extra-Gastrointestinal and Extra-CNS Receptor Expression in Research Models (e.g., Kidney, Heart, Adipose Tissue)
Beyond the gastrointestinal tract and the CNS, the secretin receptor is expressed in a variety of peripheral tissues, where it mediates important physiological effects.
Kidney: The human SCTR is highly expressed in the kidney. nih.govatsjournals.org Research has shown that secretin can increase the estimated glomerular filtration rate (eGFR) and renal blood flow. nih.gov SCTR has been specifically located in the basolateral membrane of intercalated cells in the kidney's collecting duct, where it plays a role in bicarbonate excretion and systemic acid-base homeostasis. researchgate.netresearchgate.net
Heart: SCTR expression has been identified in the heart, although at lower levels compared to the pancreas or kidney in humans. nih.govatsjournals.org In some animal models, such as the rat, SCTR expression in the heart is more abundant. atsjournals.org Functional studies have demonstrated that secretin administration can increase cardiac output, stroke volume, and myocardial glucose uptake, suggesting a role in cardiac metabolism and function. nih.gov
Adipose Tissue: Secretin receptors are present on both brown and white adipocytes. researchgate.netnih.gov In brown adipose tissue (BAT), secretin binding activates thermogenesis, which contributes to satiation and energy expenditure. researchgate.net In white adipocytes, secretin has been shown to stimulate lipolysis, the breakdown of stored fat. nih.gov Studies in mice have found that SCTR transcripts in adipose tissue are significantly upregulated during fasting. nih.gov
Ligand-Receptor Binding Dynamics and Specificity
The interaction between secretin acetate (B1210297) and the SCTR is a complex process governed by the receptor's unique structure. As a Class B GPCR, SCTR utilizes a two-site binding mechanism. The N-terminal extracellular domain of the receptor first captures the C-terminal portion of the peptide ligand with high affinity, followed by the interaction of the N-terminal portion of the peptide with the receptor's transmembrane domain and extracellular loops, which leads to receptor activation. nih.gov
Systematic studies involving amino acid substitutions have identified key residues in the N-terminus of the secretin peptide that are critical for binding and activation. Specifically, Histidine-1 (His1), Aspartic acid-3 (Asp3), Phenylalanine-6 (Phe6), Threonine-7 (Thr7), and Leucine-10 (Leu10) are among the most sensitive positions for maintaining receptor activity. nih.gov N-terminal truncation of the peptide results in a significant loss of agonistic function, with some truncated variants acting as antagonists. nih.gov
Kinetic Parameters of Secretin Acetate Binding to SCTR
The potency of this compound in activating its receptor is typically quantified by the half-maximal effective concentration (EC₅₀), while the binding affinity of antagonists is measured by the half-maximal inhibitory concentration (IC₅₀). These parameters can vary depending on the cell type and the specific functional assay used.
| Ligand | Assay | System | Parameter | Value | Source |
|---|---|---|---|---|---|
| Human Secretin | cAMP Accumulation | CHO-K1 Cells expressing human SCTR | EC₅₀ | 9.5 pM | nih.gov |
| Native Secretin | Lipolysis (Glycerol release) | Murine Adipocytes | EC₅₀ | 1172 nM | nih.gov |
| Secretin (7-27) analog | β-arrestin2 Translocation (Antagonist) | U2OS Cells expressing human SCTR | IC₅₀ | ~1 µM | nih.gov |
Intracellular Signaling Pathways Mediated by Secretin Receptor Activation
Upon binding of this compound, the secretin receptor undergoes a conformational change that triggers intracellular signaling cascades. uniprot.org The primary and most well-characterized pathway involves the coupling of the receptor to a stimulatory G protein (Gs). researchgate.netfrontiersin.org While coupling to other G proteins (e.g., Gq to stimulate calcium signaling) has been observed in some cell types, the Gs-mediated pathway is considered the canonical signaling route for SCTR. researchgate.netnih.gov
Canonical Gs-coupled cAMP/PKA Signaling Cascade
The activation of the SCTR predominantly leads to the stimulation of the Gs-adenylyl cyclase-cAMP-PKA pathway. frontiersin.orguniprot.org This cascade is a fundamental signaling mechanism used by many hormones and neurotransmitters.
The sequence of events is as follows:
G Protein Activation: Secretin binding causes the SCTR to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated heterotrimeric Gs protein. It promotes the exchange of GDP for GTP on the Gαs subunit. ahajournals.org
Adenylyl Cyclase Stimulation: The activated, GTP-bound Gαs subunit dissociates from the Gβγ dimer and binds to and activates the enzyme adenylyl cyclase (AC). frontiersin.orgahajournals.org
cAMP Generation: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgahajournals.org
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and release the catalytic subunits. frontiersin.orgphysiology.org
Downstream Phosphorylation: The now-active PKA catalytic subunits phosphorylate a variety of downstream effector proteins on serine or threonine residues, altering their activity and leading to the final cellular response. ahajournals.org
A clear example of this pathway is seen in adipocytes, where secretin-induced lipolysis is mediated by PKA. nih.gov Secretin treatment increases PKA activity, which in turn phosphorylates and activates Hormone-Sensitive Lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides. nih.gov This entire process can be blocked by PKA inhibitors, confirming the essential role of this cascade. nih.gov
Regulation of Downstream Effector Molecules (e.g., CFTR, HSL, AE2)
The activation of the Secretin Receptor (SCTR) by its ligand, secretin, initiates a signaling cascade that modulates the activity of several key downstream effector molecules, playing a crucial role in physiological processes, particularly in pancreatic and biliary secretion. The canonical pathway involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that in turn activates Protein Kinase A (PKA). tandfonline.commdpi.com This PKA-mediated signaling directly or indirectly influences the function of various transporters and enzymes.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): The secretin-SCTR axis is a well-established regulator of CFTR, an ion channel critical for chloride and bicarbonate transport across epithelial cell membranes. researchgate.netnih.gov In pancreatic duct cells and renal β-intercalated cells, secretin stimulation leads to a cAMP/PKA-dependent activation of CFTR. researchgate.netresearchgate.net This activation is essential for the secretion of bicarbonate-rich fluids, which neutralize gastric acid in the duodenum. nih.gov The functional coupling is so significant that in individuals with cystic fibrosis, where the CFTR protein is defective, the secretin-stimulated bicarbonate secretion is markedly reduced or absent. nih.govresearchgate.net Studies have shown that physical interaction between CFTR and the bicarbonate transporter pendrin is driven by this pathway, facilitating the apical release of bicarbonate. researchgate.net
Hormone-Sensitive Lipase (HSL): The connection between the secretin receptor and Hormone-Sensitive Lipase (HSL), a key enzyme in lipolysis, is primarily inferred through the common PKA signaling pathway. PKA is known to phosphorylate and activate HSL. researchgate.net While direct studies focusing on secretin-induced HSL activation are not prominent, other Gs-coupled receptor pathways have demonstrated that PKA can phosphorylate and inactivate AMP-activated protein kinase (AMPK), which in turn promotes efficient lipolysis, a process involving HSL. researchgate.net Given that SCTR activation robustly stimulates the PKA pathway, it is plausible that it influences HSL activity through this mechanism, particularly in tissues where both are expressed. nih.gov
| Effector Molecule | Regulating Pathway | Functional Outcome |
| CFTR | SCTR → Gαs → Adenylyl Cyclase → cAMP → PKA | Activation of ion channel activity, leading to increased chloride and bicarbonate secretion. researchgate.netnih.govresearchgate.net |
| AE2 | SCTR → PKA (implicated) | Modulates intracellular chloride and bicarbonate levels, supporting transepithelial transport. themedicalbiochemistrypage.orgresearchgate.net |
| HSL | SCTR → PKA (inferred) | Potential activation of lipolysis through PKA-mediated phosphorylation. researchgate.net |
Investigation of Interacting or Non-Canonical Signaling Pathways (e.g., Gαi coupling, Src Kinase)
While the primary signaling mechanism of the Secretin Receptor is through the Gαs-cAMP-PKA pathway, research into G protein-coupled receptors (GPCRs) has revealed a complex landscape of signaling, including non-canonical pathways that can be activated simultaneously or independently. wikidoc.orgwikipedia.orgnih.gov
Gαi and Gαq Coupling: The SCTR is classically coupled to the Gαs subunit to stimulate adenylyl cyclase. wikidoc.orgnih.gov However, there is evidence that some Class B GPCRs, the family to which SCTR belongs, can also couple to other G protein subtypes. mdpi.com Some studies have reported that SCTR activation can lead to an increase in intracellular calcium mobilization, a hallmark of Gαq protein coupling, which activates the phospholipase C (PLC) pathway. tandfonline.commdpi.com Coupling to Gαi, which inhibits adenylyl cyclase, is another possibility for GPCRs, though this has been less explored for the secretin receptor. tandfonline.commdpi.com The ability of a single receptor to couple to different G proteins (Gαs, Gαq, Gαi) allows for a more diverse and finely tuned cellular response to secretin binding. mdpi.com
Src Kinase Activation: A significant non-canonical pathway for many GPCRs involves the activation of non-receptor tyrosine kinases, particularly from the Src family (SFKs). semanticscholar.org SFK activation downstream of GPCRs can occur through several mechanisms:
G Protein Subunits: Both Gα and Gβγ subunits, upon dissociation from the activated receptor, can interact with and activate Src kinases. semanticscholar.org For example, Gαs and Gαi have been shown to activate Src in vitro. semanticscholar.org The Gβγ dimer can also activate Src, often leading to the transactivation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net
β-Arrestin Scaffolding: Following receptor phosphorylation, β-arrestins are recruited and can act as scaffolds, bringing Src kinase into proximity with the receptor complex or other signaling molecules, thereby facilitating its activation. nih.gov
For the secretin receptor specifically, while direct evidence of Src activation is not as extensively documented as for other GPCRs, its potential to engage these pathways is high given the conserved nature of GPCR signaling mechanisms. semanticscholar.org Such non-canonical signaling could mediate some of secretin's effects on cell proliferation and other long-term cellular processes. semanticscholar.org
| Signaling Pathway | Mediator | Potential Downstream Effect |
| Canonical Gαs | Adenylyl Cyclase / cAMP / PKA | Stimulation of fluid and bicarbonate secretion. wikidoc.orgwikipedia.org |
| Non-Canonical Gαq | Phospholipase C / IP3 / DAG / Ca2+ | Mobilization of intracellular calcium. tandfonline.commdpi.com |
| Non-Canonical Gαi | Adenylyl Cyclase (inhibition) | Attenuation of cAMP production. tandfonline.commdpi.com |
| Non-Canonical Src Kinase | Gβγ subunits, β-Arrestin | Activation of MAPK cascades, regulation of cell growth and differentiation. semanticscholar.orgresearchgate.net |
Mechanisms of Secretin Receptor Regulation and Desensitization
To prevent overstimulation and maintain cellular homeostasis, the signaling activity of the Secretin Receptor is tightly regulated through a multi-step process of desensitization, internalization, and subsequent trafficking. This process is a hallmark of GPCRs and ensures that the cellular response is transient and proportional to the stimulus. oup.com
Receptor Phosphorylation: The initial and critical step in homologous desensitization (agonist-specific) is the phosphorylation of the SCTR itself. pancreapedia.orgnih.gov Upon binding to secretin and undergoing a conformational change, the intracellular domains of the receptor, particularly the C-terminal tail, become substrates for G protein-coupled receptor kinases (GRKs). pancreapedia.orgnih.gov Studies have demonstrated that agonist binding to the SCTR rapidly induces its phosphorylation on serine and threonine residues. pancreapedia.org While Protein Kinase A (PKA) and Protein Kinase C (PKC) can contribute to this phosphorylation to a minor extent (heterologous desensitization), GRKs are the primary drivers of agonist-dependent phosphorylation. pancreapedia.orgnih.gov Specifically, GRK2 and GRK5 have been shown to be potent in augmenting SCTR desensitization. nih.gov This phosphorylation increases the receptor's affinity for β-arrestin proteins. biologists.com
β-Arrestin Recruitment and G Protein Uncoupling: The phosphorylated C-terminus of the SCTR acts as a high-affinity docking site for β-arrestin 1 and β-arrestin 2. nih.govbiologists.com The binding of β-arrestin to the receptor has two major consequences:
Desensitization: β-arrestin sterically hinders the interaction between the receptor and its cognate G protein (Gαs), effectively uncoupling the receptor from its primary signaling pathway and terminating G protein-mediated cAMP production. researchgate.netbiologists.com This is the core of the desensitization process. nih.gov
Internalization: β-arrestins act as adaptor proteins, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein AP2. biologists.comnih.gov This linkage promotes the sequestration of the receptor from the plasma membrane into clathrin-coated pits, which then pinch off to form endocytic vesicles. researchgate.netnih.gov
Internalization and Down-regulation: Receptor internalization removes the SCTR from the cell surface, further contributing to the attenuation of the signal. mdpi.com Once internalized, the receptor-ligand complex is trafficked to endosomes. From this point, the receptor can either be dephosphorylated and recycled back to the plasma membrane, a process known as resensitization, or it can be targeted for degradation in lysosomes, leading to a long-term reduction in receptor number, known as down-regulation. researchgate.net Studies on the GLP-2R, another member of the secretin receptor family, show that even without a C-terminus required for stable β-arrestin-2 interaction, homologous desensitization can still occur, suggesting complex and potentially β-arrestin-independent mechanisms may also contribute to the regulation of this receptor family. drugbank.com
| Regulatory Step | Key Molecules Involved | Primary Function |
| Phosphorylation | G protein-coupled receptor kinases (GRKs), PKA, PKC | Marks the activated receptor for desensitization. pancreapedia.orgnih.gov |
| β-Arrestin Binding | β-Arrestin 1, β-Arrestin 2 | Uncouples the receptor from the G protein and initiates internalization. nih.govbiologists.com |
| Internalization | Clathrin, AP2 | Sequesters the receptor from the cell surface into endosomes. mdpi.comresearchgate.net |
| Post-Internalization | Endosomes, Lysosomes | Determines receptor fate: recycling (resensitization) or degradation (down-regulation). researchgate.net |
Physiological Roles and Mechanistic Investigations in Experimental Models
Gastrointestinal System Regulation in Animal Models
Secretin acetate (B1210297) is a key regulator of the duodenal environment, primarily by controlling secretions from the pancreas and stomach. wikipedia.org It is a peptide hormone that is endogenously produced by S cells located in the duodenum and jejunum. wikipedia.orggastrores.org The release of secretin is triggered by the acidification of the duodenal lumen, a process that occurs when acidic chyme from the stomach enters the small intestine. nih.govpancreapedia.org
Pancreatic Exocrine Function Modulation
The primary and most well-documented physiological role of secretin acetate is the stimulation of the exocrine pancreas. fda.govrxlist.com This function is crucial for the digestion of food and the neutralization of gastric acid in the duodenum.
This compound potently stimulates pancreatic ductal cells to secrete a large volume of fluid rich in bicarbonate. fda.govsnmjournals.orgsnmjournals.org This bicarbonate-rich fluid is essential for neutralizing the acidic chyme entering the duodenum from the stomach, thereby creating an optimal pH environment for the activity of pancreatic digestive enzymes. wikipedia.orgnih.gov
The mechanism of this action involves the binding of secretin to its specific G-protein coupled receptors on the basolateral membrane of pancreatic ductal cells. nih.govamegroups.org This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govannualreviews.org The elevated cAMP levels, in turn, activate the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel on the apical membrane of the ductal cells. rxlist.comamegroups.orgfda.gov The efflux of chloride ions into the ductal lumen drives the secretion of bicarbonate ions in exchange. mhmedical.com This process is facilitated by the enzyme carbonic anhydrase, which is abundant in ductal cells and catalyzes the formation of bicarbonate from carbon dioxide and water. nih.gov The secretion of bicarbonate and other ions creates an osmotic gradient that draws water into the pancreatic ducts, resulting in the secretion of a large volume of alkaline fluid. nih.gov
Table 1: Effect of Secretin on Pancreatic Bicarbonate Secretion in Animal Models
| Animal Model | Experimental Condition | Key Finding |
|---|---|---|
| Rat | Conscious rats with pancreatic fistulae | Intravenous infusion of secretin caused a dose-dependent increase in the volume and bicarbonate concentration of pancreatic juice. |
| Dog | Anesthetized dogs with cannulated pancreatic ducts | Secretin administration led to a prompt and significant increase in bicarbonate output. |
While the primary effect of secretin is on ductal cell secretion, it also influences the function of pancreatic acinar cells, which are responsible for producing and secreting digestive enzymes in their inactive precursor form, known as zymogens. physiology.org In several animal models, secretin has been shown to potentiate the enzyme-secreting effects of other secretagogues, such as cholecystokinin (B1591339) (CCK). pancreapedia.organnualreviews.org
Studies in rats have demonstrated that while secretin alone has a modest effect on enzyme secretion, it significantly enhances the amylase release stimulated by CCK. annualreviews.org This potentiation is thought to be mediated by the increase in intracellular cAMP levels induced by secretin, which complements the calcium-dependent signaling pathway activated by CCK in acinar cells. annualreviews.orguzh.ch However, the direct effect of secretin on acinar cell enzyme secretion can vary between species. physiology.orgnih.gov In some experimental settings, secretin has been observed to directly stimulate the secretion of enzymes and zymogens, albeit to a lesser extent than CCK. nih.gov
Table 2: Influence of Secretin on Pancreatic Enzyme Secretion
| Animal Model | Experimental Condition | Effect of Secretin on Enzyme Secretion |
|---|---|---|
| Rat | Isolated pancreatic acini | Modest stimulation of amylase secretion; significant potentiation of CCK-stimulated amylase release. annualreviews.org |
| Guinea Pig | Isolated pancreatic acini | Stimulates amylase release, an effect mediated by cAMP. annualreviews.org |
The regulation of pancreatic secretion by secretin is not solely a hormonal process but involves a complex interplay with the nervous system, particularly the vagus nerve. mhmedical.comjpp.krakow.pl Vagal afferent and efferent pathways are crucial for the full physiological response to secretin. jpp.krakow.pljpp.krakow.pl
In rats, the stimulatory effect of physiological doses of secretin on pancreatic exocrine secretion is dependent on an intact vagal afferent pathway. jpp.krakow.pl Studies have shown that perivagal application of capsaicin (B1668287), which ablates sensory afferent fibers, abolishes the pancreatic secretory response to low doses of secretin. jpp.krakow.plresearchgate.net This suggests that secretin's action is, in part, mediated by activating vagal afferent fibers that, in turn, trigger a vago-vagal reflex, leading to cholinergic stimulation of the pancreas. rxlist.comfda.govaap.org Furthermore, the release of secretin itself from the duodenal S cells in response to acid is also under neural control, involving a secretin-releasing peptide whose action is dependent on vagal pathways. jpp.krakow.plresearchgate.net In some species, the effect of secretin on pancreatic secretion is significantly reduced by atropine, a muscarinic receptor antagonist, highlighting the importance of a cholinergic input. fda.govfda.gov
Influence on Enzyme and Zymogen Secretion from Acinar Cells
Gastric Function Modulation
In addition to its profound effects on the pancreas, this compound also plays a significant role in modulating gastric function, primarily by inhibiting the secretion of gastric acid. wikipedia.orgamegroups.org This action complements its role in neutralizing duodenal acidity.
Secretin inhibits gastric acid secretion through multiple indirect and direct mechanisms. wikipedia.org
Stimulation of Somatostatin (B550006) Release: One of the primary mechanisms by which secretin inhibits gastric acid secretion is by stimulating the release of somatostatin from D cells in the gastric mucosa. amegroups.orgnih.gov Somatostatin is a potent inhibitor of gastric acid secretion, acting directly on parietal cells and also by inhibiting the release of gastrin from G cells. gastrores.org Studies in conscious rats have shown that the inhibitory effect of secretin on pentagastrin-stimulated acid secretion is abolished by an anti-somatostatin antibody. nih.govnih.gov
Inhibition of Gastrin Release: Secretin directly inhibits the release of gastrin from G cells in the pyloric antrum. wikipedia.org Gastrin is a major stimulant of gastric acid secretion. By reducing gastrin levels, secretin diminishes the primary hormonal drive for acid production.
Direct Downregulation of Parietal Cell Function: There is evidence to suggest that secretin can directly act on parietal cells to inhibit acid secretion, although this is considered a less prominent mechanism compared to its effects on somatostatin and gastrin. wikipedia.org
Involvement of Prostaglandins: Research in conscious rats has indicated that the inhibitory action of secretin on gastric acid secretion is also mediated by prostaglandins. nih.govnih.gov Treatment with indomethacin, a prostaglandin (B15479496) synthesis inhibitor, reverses the secretin-induced inhibition of pentagastrin-stimulated acid secretion. nih.govnih.gov
Vagal Afferent Pathway: Similar to its action on the pancreas, the inhibitory effect of secretin on gastric acid secretion can also be mediated through a capsaicin-sensitive vagal afferent pathway in rats. amegroups.org
Table 3: Mechanisms of Secretin-Induced Inhibition of Gastric Acid Secretion in Animal Models
| Animal Model | Experimental Finding | Implied Mechanism |
|---|---|---|
| Conscious Rat | Anti-somatostatin antibody abolishes secretin's inhibitory effect. nih.govnih.gov | Mediation via somatostatin release. |
| Conscious Rat | Indomethacin reverses secretin's inhibitory effect. nih.govnih.gov | Mediation via prostaglandin synthesis. |
| Rat | Secretin inhibits pentagastrin-stimulated acid secretion. amegroups.org | Inhibition of gastrin's effect. |
Role in Regulating Gastric Motility in Preclinical Studies
This compound has been demonstrated in a variety of preclinical studies to play a significant role in the regulation of gastric motility, primarily exerting an inhibitory effect on gastric emptying and motor activity. nih.govnih.gov This inhibitory action is considered a key physiological function, contributing to the coordinated regulation of the upper gastrointestinal tract in response to duodenal stimuli.
The mechanisms underlying secretin's effects on gastric motility are multifaceted and involve both neural and hormonal pathways. A primary pathway identified in rat models is a vago-vagal reflex. nih.govamegroups.org Secretin released into the circulation stimulates vagal afferent pathways, which in turn leads to a centrally mediated inhibition of gastric motor function. nih.gov Studies have shown that bilateral vagotomy or perivagal treatment with capsaicin, a neurotoxin that desensitizes afferent nerves, abolishes the inhibitory effect of secretin on gastric motility, providing strong evidence for the involvement of this neural circuit. nih.govamegroups.org
Experimental studies in various animal models, including dogs and rats, have consistently demonstrated the inhibitory effects of secretin on gastric emptying. nih.govnih.gov In dogs, intravenous infusion of secretin at physiological doses dose-dependently suppressed postprandial gastric emptying of a liquid amino acid meal. nih.gov Similarly, in rats, secretin has been shown to delay gastric emptying. nih.gov The inhibitory effect of secretin on gastric motility is not limited to the emptying of liquids; it also affects the stomach's accommodation to a meal. nih.gov
The following table summarizes key findings from preclinical studies on the effect of secretin on gastric motility:
| Animal Model | Experimental Setup | Key Findings | Reference |
| Rat | Intravenous infusion of secretin | Inhibited gastric emptying; effect mediated by a vago-vagal reflex. | nih.govamegroups.org |
| Dog | Intravenous infusion of secretin during a liquid meal | Dose-dependently suppressed postprandial gastric emptying and acid output. | nih.gov |
| Rat | Investigation of neural pathways | Bilateral vagotomy or capsaicin treatment abolished secretin's inhibitory effect on gastric motility. | nih.gov |
| Dog | Immunoneutralization of endogenous secretin | Augmented gastric emptying and acid output. | nih.gov |
These preclinical findings underscore the physiological importance of secretin as a key regulator of gastric motility, acting as an "enterogastrone" that helps to control the delivery of chyme from the stomach to the duodenum, thereby optimizing the digestive and absorptive processes in the small intestine.
Biliary System Modulation
Choleresis Induction and Mechanisms in Cholangiocytes
This compound is a primary hormonal stimulator of choleresis, the production and secretion of bile by the liver. This effect is specifically targeted at cholangiocytes, the epithelial cells lining the bile ducts. The interaction of secretin with its receptors on the basolateral membrane of cholangiocytes initiates a cascade of intracellular signaling events that culminate in the secretion of a bicarbonate-rich, watery bile.
The principal mechanism underlying secretin-induced choleresis involves the activation of the adenylyl cyclase pathway. Upon binding to the secretin receptor (SR), a G-protein coupled receptor, there is an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR). The activated CFTR functions as a chloride channel, leading to the efflux of chloride ions into the bile duct lumen. This chloride efflux then drives the exchange of chloride for bicarbonate ions through the action of an apical Cl-/HCO3- exchanger, resulting in the secretion of bicarbonate into the bile. The osmotic gradient created by the secretion of bicarbonate and other electrolytes draws water into the bile ducts, leading to an increase in bile volume.
Regulation of Biliary Water and Electrolyte Secretion
The regulation of biliary water and electrolyte secretion by secretin is intrinsically linked to its mechanism of choleresis induction. The primary electrolytes secreted under the influence of secretin are bicarbonate and, to a lesser extent, chloride. The movement of these anions into the bile duct lumen is the main driver for the osmotic flow of water, which constitutes the bulk of the increased bile volume observed during secretin-stimulated choleresis.
Experimental evidence from animal studies has elucidated the key transport proteins involved in this process. As mentioned, the apical CFTR chloride channel and the Cl-/HCO3- exchanger are central to the secretion of electrolytes. The basolateral sodium-bicarbonate cotransporter (NBC) is responsible for the uptake of bicarbonate into the cholangiocyte from the blood, providing the substrate for apical secretion. The activity of the basolateral Na+/K+-ATPase is also crucial for maintaining the electrochemical gradients necessary for the function of these transporters.
The following table summarizes the key transporters involved in secretin-stimulated biliary secretion:
| Transporter | Location | Function |
| Secretin Receptor (SR) | Basolateral membrane | Binds secretin, initiating intracellular signaling. |
| Na+/K+-ATPase | Basolateral membrane | Maintains ion gradients. |
| Na+-HCO3- Cotransporter | Basolateral membrane | Uptake of bicarbonate into the cholangiocyte. |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Apical membrane | Secretion of chloride into the bile. |
| Cl-/HCO3- Exchanger | Apical membrane | Secretion of bicarbonate in exchange for chloride. |
| Aquaporins | Apical and basolateral membranes | Facilitate water movement into the bile. |
Involvement in Cholangiocyte Proliferation and Senescence in Experimental Cholestasis Models
In the context of cholestatic liver diseases, where bile flow is impaired, secretin and its signaling pathways have been implicated in the adaptive responses of the biliary epithelium, including proliferation and senescence of cholangiocytes. In experimental models of cholestasis, such as bile duct ligation (BDL) in rats, there is a marked proliferation of cholangiocytes, a phenomenon often referred to as ductular reaction.
Studies have shown that in BDL rats, there is an upregulation of the secretin receptor in cholangiocytes, making them more responsive to the proliferative effects of secretin. The secretin-cAMP-PKA signaling pathway has been demonstrated to be a key driver of this cholangiocyte proliferation. This proliferative response is considered a protective mechanism aimed at restoring bile flow and compensating for the biliary obstruction.
Conversely, there is also evidence to suggest that prolonged or excessive stimulation of the secretin pathway in the context of chronic cholestasis may contribute to cholangiocyte senescence. Senescent cholangiocytes are characterized by irreversible growth arrest and the secretion of a pro-inflammatory and pro-fibrotic secretome. In experimental models, markers of senescence have been observed in cholangiocytes following chronic cholestatic injury. The transition from a proliferative to a senescent phenotype is a complex process that is not fully understood but may involve factors such as sustained DNA damage and telomere shortening in the context of high cellular turnover.
Intestinal Transport Processes
Modulation of Water, Sodium, and Glucose Absorption in Jejunum and Ileum in Animal Studies
This compound has been shown to modulate intestinal transport processes, particularly the absorption of water, sodium, and glucose in the jejunum and ileum. The effects of secretin on intestinal absorption are complex and can vary depending on the specific segment of the intestine and the experimental conditions.
In several animal studies, secretin has been demonstrated to inhibit the absorption of water and sodium in the jejunum. This effect is thought to be mediated by the same intracellular signaling pathway that stimulates biliary and pancreatic secretion, namely the elevation of cAMP levels. Increased cAMP in enterocytes is known to inhibit the Na+/H+ exchanger on the apical membrane, thereby reducing sodium absorption. The inhibition of sodium absorption, in turn, reduces the osmotic gradient for water absorption, leading to a decrease in net water uptake from the intestinal lumen.
In the ileum, the effects of secretin on transport processes appear to be less pronounced compared to the jejunum. Some studies have reported a modest inhibitory effect on water and electrolyte absorption, while others have found no significant effect. The regional differences in the response to secretin may be related to variations in the expression of secretin receptors and the downstream signaling components along the length of the small intestine.
The following table provides a summary of the observed effects of secretin on intestinal transport in animal models:
| Intestinal Segment | Substance | Effect | Proposed Mechanism |
| Jejunum | Water | Inhibition of absorption | Reduced osmotic gradient secondary to decreased sodium absorption. |
| Jejunum | Sodium | Inhibition of absorption | Increased intracellular cAMP leading to inhibition of the apical Na+/H+ exchanger. |
| Jejunum | Glucose | Inhibition of absorption (in some studies) | Indirect effect due to inhibition of sodium-coupled glucose transport. |
| Ileum | Water and Electrolytes | Modest inhibition or no significant effect | Lower expression of secretin receptors and/or different signaling responses compared to the jejunum. |
It is important to note that the physiological significance of secretin's effects on intestinal absorption is still a subject of investigation. While pharmacological doses of secretin can clearly alter transport processes in experimental settings, the role of endogenous secretin in the day-to-day regulation of intestinal fluid and nutrient absorption is likely integrated with the actions of numerous other gut hormones and neural signals.
Central Nervous System and Behavioral Regulation in Preclinical Models
Initially recognized for its hormonal functions in the gastrointestinal system, secretin is now understood to also act as a neuropeptide within the central nervous system (CNS). nih.govfrontiersin.org The first indications of its presence in the brain emerged in the 1980s. nih.gov Subsequent research employing techniques like immunohistochemistry and in situ hybridization has confirmed the expression of both secretin and its receptor (SCTR) in various brain regions. nih.govfrontiersin.org
Molecular evidence points to a wide distribution of secretin and SCTR throughout the CNS. In adult rodent brains, they are found in the cerebral motor cortex, hippocampus, thalamus, hypothalamus, cerebellum, and medulla oblongata. nih.govresearchgate.net Specific neuronal populations expressing secretin or its receptor include pyramidal neurons of the motor cortex, Purkinje cells and deep cerebellar nuclei in the cerebellum, and neurons within the hippocampal and amygdala nuclei. frontiersin.orgfrontiersin.org The secretin receptor, a G-protein-coupled receptor, is also widely distributed, often more so than secretin itself, suggesting that secretin can modulate a variety of neuronal functions. frontiersin.orgpatsnap.com
Functionally, secretin's role as a neuropeptide is supported by its involvement in key cellular processes within the brain, such as neurotransmission, gene expression, neurogenesis, and neural protection. nih.govfrontiersin.org Studies have shown that secretin can stimulate the synthesis of cyclic adenosine monophosphate (cAMP) in neural cells and influence the release of neurotransmitters like glutamate (B1630785) and gamma-aminobutyric acid (GABA). frontiersin.orgfrontiersin.org It also plays a role in regulating the activity of tyrosine hydroxylase, a key enzyme in catecholamine synthesis, in sympathetic nerve endings. jneurosci.org These molecular and functional findings firmly establish secretin as a significant neuropeptide with diverse roles in the CNS. frontiersin.orgamegroups.org
Table 1: Distribution of Secretin (SCT) and its Receptor (SCTR) in the Central Nervous System of Rodents
This compound exerts significant influence over fundamental neuronal processes, including neurotransmission, the generation of new neurons (neurogenesis), and the protection of neural cells. frontiersin.org In the cerebellum, secretin facilitates the inhibitory neurotransmission of Purkinje cells by modulating both pre- and post-synaptic pathways. nih.gov It has been shown to enhance the release of the inhibitory neurotransmitter GABA from presynaptic terminals onto Purkinje cells. frontiersin.org Furthermore, secretin can stimulate the release of the excitatory neurotransmitter glutamate in the cerebellum. frontiersin.org In the hypothalamus, secretin modulates GABAergic input to Gonadotropin-releasing hormone (GnRH) neurons through a nitric oxide signaling pathway. nih.gov
Secretin plays a crucial role in neurogenesis, particularly during postnatal development. researchgate.netoup.com Studies on secretin-deficient mice have revealed that a lack of secretin leads to increased apoptosis (cell death) of neural progenitor cells in the dentate gyrus of the hippocampus. researchgate.netoup.com This results in a reduced number of new neurons and a smaller volume of the dentate gyrus, highlighting secretin's function as a survival factor for these developing cells. oup.comoup.com Similar effects on neurogenesis have been observed in the cerebellum, where secretin protects cerebellar granular cell progenitors. nih.gov
The neuroprotective properties of secretin are evident in its ability to shield neurons from damage. frontiersin.org Secretin deficiency is linked to excessive apoptosis in both the hippocampus and the cerebellum during early postnatal development. frontiersin.org It has been shown to have trophic effects on certain neurons, which are effects that support their growth and survival. amegroups.orgamegroups.cn For instance, secretin has demonstrated protective effects on serotoninergic mesencephalic neurons, which can be compromised in neurodegenerative disorders. amegroups.orgamegroups.cn
This compound is an anorectic peptide, meaning it plays a role in suppressing appetite and reducing food intake. wikipedia.orgnih.gov Both central and peripheral administration of secretin has been shown to inhibit food intake in mice. frontiersin.orgnih.gov This effect is mediated through its receptor, as the appetite-suppressing effects are absent in secretin receptor knockout mice. hku.hk
The mechanism behind secretin's regulation of appetite involves the activation of key hypothalamic feeding centers. nih.gov Secretin and its receptor are found in important hypothalamic nuclei, such as the paraventricular nucleus (PVN) and the arcuate nucleus (Arc), which are critical for regulating the body's energy balance. wikipedia.orgnih.gov Central administration of secretin induces the expression of Fos, a marker of neuronal activation, in these nuclei. nih.govhku.hk
Secretin's anorectic effects are mediated by the central melanocortin system. wikipedia.orgnih.gov It increases the expression of proopiomelanocortin (POMC) mRNA, which produces anorexigenic signals, and decreases the expression of agouti-related protein (AgRP) mRNA, which is orexigenic (appetite-stimulating), in the arcuate nucleus. frontiersin.orgnih.gov Furthermore, this action is dependent on the melanocortin-4 receptor (Mc4r), as the appetite-suppressing effect of secretin is blocked by an Mc4r antagonist. nih.gov Some research also points to a gut-brain-brown adipose tissue axis, where secretin released from the gut after a meal activates brown adipose tissue, which in turn signals the brain to induce satiation. nih.gov
Table 2: Effects of Secretin on Appetite-Regulating Molecules in the Hypothalamus of Rodents
Preclinical studies using knockout mouse models have revealed a significant role for the secretin-secretin receptor system in regulating social behavior. nih.gov Mice lacking the secretin receptor (SCTR KO) exhibit impaired social interaction and recognition. nih.govnih.gov For example, SCTR KO mice show a lower recognition ratio in a partition test, indicating difficulties in social recognition. nih.gov
These behavioral impairments are associated with underlying neuroanatomical and electrophysiological changes. SCTR KO mice have been found to have fewer dendritic spines on pyramidal cells in the CA1 region of the hippocampus. nih.gov Dendritic spines are crucial for synaptic transmission and plasticity, and their reduction can lead to miscommunication between neurons. nih.gov This finding suggests that alterations in secretin signaling may contribute to neurobehavioral abnormalities by affecting synapse formation. nih.gov
Furthermore, the social behavior deficits in these knockout models are linked to impaired synaptic plasticity. amegroups.orgnih.gov Specifically, SCTR KO mice show significant reductions in the induction and maintenance of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. nih.gov These findings from knockout models strongly suggest that the secretin signaling system is important for the neural circuits that govern social behaviors. nih.govamegroups.cn
The secretin-secretin receptor system is critically involved in learning and memory, particularly spatial learning and the underlying mechanism of synaptic plasticity. nih.govfrontiersin.org Studies using knockout mice have demonstrated that both secretin-deficient (SCT KO) and secretin receptor-deficient (SCTR KO) mice exhibit impairments in spatial learning tasks. nih.govresearchgate.net For instance, in the Morris water maze, a test of hippocampal-dependent spatial memory, SCT KO mice take longer to find a relocated hidden platform, indicating a deficit in spatial learning. nih.govfrontiersin.orgoup.com
These learning deficits are directly linked to impaired synaptic plasticity, specifically long-term potentiation (LTP), in the hippocampus. researchgate.netoup.com LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory. nih.gov In both SCT KO and SCTR KO mice, the induction and maintenance of LTP in the CA1 region of the hippocampus are significantly reduced. nih.govfrontiersin.org
The impairment in synaptic plasticity and spatial learning in these models is associated with structural and developmental changes in the brain. nih.govresearchgate.net Secretin deficiency leads to increased apoptosis of neural progenitor cells and a reduced volume of the dentate gyrus in the hippocampus during postnatal development. researchgate.netoup.com SCTR KO mice also show a slight reduction in the number of dendritic spines in CA1 hippocampal pyramidal cells. nih.gov These findings collectively indicate that secretin signaling is essential for normal hippocampal development, synaptic plasticity, and the cognitive functions of learning and memory. researchgate.netfrontiersin.orgoup.com
This compound plays a discernible role in the control of motor coordination and locomotor activity, primarily through its actions in the cerebellum. nih.govmdpi.com Animal models, particularly knockout mice, have been instrumental in elucidating this function. Mice with a specific deletion of the secretin gene in cerebellar Purkinje cells (Pur-SCT KO) show significant impairments in motor coordination and motor learning abilities. nih.govmdpi.com
Behavioral tests have quantified these motor deficits. For example, Pur-SCT KO mice exhibit a shorter duration holding onto a bar and take longer to climb a wire mesh. nih.gov They also show insignificant improvement in rotarod performance after repeated training, indicating a deficit in motor learning. nih.govfrontiersin.org These motor abnormalities have been replicated in general secretin knockout (SCT KO) and secretin receptor knockout (SCTR KO) mice, confirming that the secretin-secretin receptor axis is indispensable for the control of motor behaviors. nih.gov
The underlying mechanism for secretin's role in motor control appears to be its modulation of cerebellar neurotransmission. nih.gov Secretin is known to potentiate the inhibitory transmission of Purkinje neurons, which are the sole output neurons of the cerebellar cortex and play a crucial role in motor coordination. nih.govfrontiersin.org Additionally, secretin influences cerebellar neurogenesis, which is essential for the proper development of motor-related neural circuits. nih.govmdpi.com In some animal models, such as Japanese waltzing mice which exhibit hyperactive repetitive movement, central administration of secretin has been shown to attenuate this hyperactivity, suggesting a modulatory role in locomotor behavior. core.ac.uk
Table 3: Compound Names Mentioned in the Article
Involvement in Osmoregulation and Systemic Water Homeostasis
This compound plays a multifaceted role in the regulation of body fluid balance, exerting its influence at multiple levels, including the hypothalamus, pituitary gland, and kidneys. imrpress.comnih.gov Studies have revealed that secretin is present in the hypothalamo-neurohypophysial axis and is released from the posterior pituitary in response to plasma hyperosmolality. nih.gov In the hypothalamus, secretin stimulates the expression and release of vasopressin, a key anti-diuretic hormone. imrpress.comnih.gov
Furthermore, secretin appears to have a direct effect on the kidneys to promote water reabsorption. imrpress.comnih.gov This action can be independent of vasopressin, as secretin has been shown to increase renal water absorption through its effects on aquaporin 2 channels in the collecting tubules under hyperosmolar conditions. nih.gov The dual action of secretin, both centrally on vasopressin release and peripherally on the kidney, underscores its integrated role in maintaining systemic water homeostasis. imrpress.comnih.gov Interestingly, the effect of secretin on fluid balance may differ depending on whether it is acting centrally or peripherally. nih.gov For instance, centrally administered secretin has been observed to induce water drinking behavior in rats, which subsequently increases diuresis. nih.gov
Impact on Catecholamine Biosynthesis and Secretion in Neuronal Cell Lines
In vitro studies using the pheochromocytoma (PC12) neuronal cell line have demonstrated that this compound can modulate the synthesis and release of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. researchgate.netsemanticscholar.org Secretin has been shown to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. researchgate.netsemanticscholar.org This effect is mediated through the secretin receptor and involves the activation of the cAMP-PKA and extracellular-signal-regulated kinase 1/2 (ERK1/2) signaling pathways, leading to the phosphorylation of the transcription factor CREB. semanticscholar.orghku.hk
Secretin also stimulates the secretion of catecholamines from PC12 cells. semanticscholar.orghku.hk This secretory effect, however, appears to be triggered at higher concentrations of secretin and occurs through a different signaling pathway than that for biosynthesis. semanticscholar.org The secretion is mediated by PAC1/VPAC receptors and involves the phospholipase C (PLC)/inositol-1,4,5-triphosphate (IP3) pathway, leading to the release of intracellular calcium. semanticscholar.orghku.hk This indicates that secretin can influence catecholamine dynamics through distinct receptor and signaling mechanisms for synthesis versus secretion. semanticscholar.org
Exploration of Secretin-Mediated Anxiety-Related Behaviors in Rodent Studies
The role of this compound in modulating anxiety-related behaviors has been explored in rodent models, with findings suggesting a complex and not fully understood influence. In open-field tests, which are used to assess exploratory behavior and anxiety, intracerebroventricular administration of secretin in mice did not affect vertical movements like rearing and jumping, which are considered measures of exploration. nih.govresearchgate.net However, it did enhance ambulation distance and time in a mouse model with stereotypic movements, suggesting an effect on motor activity rather than a clear anxiolytic or anxiogenic profile. nih.govresearchgate.net
Studies on secretin receptor-deficient mice have provided further insights. These mice did not show significant differences in conditional fear tests, but they did exhibit hyperactivity in the open-field test. nih.gov Research on the amygdala, a brain region central to processing fear and anxiety, has identified a subpopulation of secretin-expressing excitatory neurons in the basolateral amygdala (BLA). nih.gov Interestingly, these specific neurons were found not to be anxiogenic; in fact, other BLA neurons were found to antagonize social behaviors and be anxiogenic. nih.gov Conditional knockout of secretin in the BLA did not result in significant changes in anxiety-related behaviors. semanticscholar.org However, a human study did note amygdala activation following secretin infusion during exposure to affective stimuli, hinting at a potential role in emotional regulation that may be relevant to anxiety. hku.hk
Metabolic and Energy Homeostasis Studies in Animal Models
This compound has emerged as a significant regulator of metabolism and energy balance, with research in animal models highlighting its effects on fat breakdown, adipocyte function, and the activation of brown adipose tissue.
Regulation of Lipolysis and Adipocyte Functions
Secretin is a potent lipolytic agent, stimulating the breakdown of stored triglycerides in white adipose tissue. nih.govuni-regensburg.de This action is initiated through the binding of secretin to its Gs-coupled receptors on adipocytes, which activates the cAMP-protein kinase A (PKA) signaling pathway. nih.govuni-regensburg.de This pathway is independent of sympathetic nervous system activation. nih.gov The lipolytic effect of secretin is particularly relevant during periods of prolonged fasting, where plasma secretin levels are significantly elevated. nih.gov
The mechanism of secretin-induced lipolysis involves the PKA-mediated phosphorylation of hormone-sensitive lipase (B570770) (HSL) at Serine 660. uni-regensburg.de This phosphorylation event triggers the translocation of HSL from the cytosol to the surface of lipid droplets, where it hydrolyzes triglycerides into free fatty acids and glycerol. uni-regensburg.defrontiersin.org
Influence on Fatty Acid Uptake and Adipokine Secretion in Adipocytes
Beyond its role in lipolysis, secretin also influences other critical functions of adipocytes. In mature 3T3-L1 adipocytes, a commonly used cell line for studying fat cells, secretin has been shown to increase the uptake of fatty acids. researchgate.netbiorxiv.org This effect was also observed in primary rat adipocytes. biorxiv.org
Furthermore, secretin modulates the secretion of adipokines, which are signaling molecules produced by adipose tissue. Studies have shown that secretin can increase the secretion of adiponectin and monocyte chemotactic protein-1 (MCP-1). researchgate.netbiorxiv.org Adiponectin is known for its insulin-sensitizing and anti-inflammatory properties, while MCP-1 is a chemokine involved in the recruitment of immune cells. The modulation of these adipokines suggests that secretin may play a role in the endocrine function of adipose tissue and its communication with other organs.
Mechanisms of Brown Adipose Tissue Activation and Thermogenesis
A significant discovery in the metabolic role of secretin is its ability to activate brown adipose tissue (BAT) and induce thermogenesis, the process of heat production. nih.govnih.gov This has been described as a gut-secretin-BAT-brain axis that contributes to satiation. nih.gov When a meal is consumed, circulating secretin levels rise and bind to secretin receptors on brown adipocytes. nih.gov This binding stimulates lipolysis within the BAT, and the subsequent thermogenesis acts as a signal to the brain to promote a feeling of fullness and terminate feeding. nih.gov
Clinical studies in humans have corroborated these findings, showing that secretin infusions increase glucose uptake in BAT and elevate whole-body energy expenditure. nih.govnih.gov The activation of BAT by secretin is a non-sympathetic mechanism. nih.gov The process involves the stimulation of lipolysis, providing the free fatty acids that are both the fuel for mitochondrial β-oxidation and the direct activators of uncoupling protein 1 (UCP1), the key molecule for thermogenesis in BAT. frontiersin.orgnih.gov
Effects on Pancreatic Islet Hormone Secretion (e.g., Glucagon (B607659), Somatostatin, Insulin)
This compound exhibits a complex and multifaceted influence on the endocrine function of the pancreas, modulating the secretion of key islet hormones. Experimental models, primarily using isolated perfused pancreata from rats and dogs, have been instrumental in elucidating these effects. The interactions are often dose-dependent and can be influenced by the presence of other hormones.
Glucagon: In isolated perfused dog pancreas models, even physiologic concentrations of secretin have been shown to significantly suppress the release of glucagon from pancreatic alpha-cells. This inhibition is dose-dependent, with increasing concentrations of secretin leading to a more dramatic suppression of glucagon. This effect is a key part of the feedback loop that helps regulate glucose homeostasis. In rat models, secretin has also been identified as a stimulant of glucagon, indicating species-specific differences or influences of the experimental setup.
Somatostatin: Conversely, secretin stimulates the release of somatostatin from pancreatic delta-cells. Studies using isolated dog pancreas demonstrated that this stimulation is also dose-dependent. Somatostatin itself is an inhibitory hormone, and its release can locally suppress the secretion of other pancreatic hormones, including glucagon and insulin (B600854). In cultured human antral cells, secretin was found to stimulate somatostatin release, an effect that was potentiated by the presence of cholecystokinin (CCK). This suggests a synergistic action where secretin and CCK work together to enhance somatostatin release, which in turn can inhibit gastric acid secretion.
Insulin: The effect of secretin on insulin secretion is more nuanced. In some experimental models, such as the isolated perfused dog pancreas, very low, physiologic concentrations of secretin had no significant effect on insulin release, while higher concentrations augmented B-cell activity. In rats, insulinotropic effects have generally not been observed. However, other studies suggest secretin has a mild incretin (B1656795) effect, potentiating glucose-stimulated insulin release, particularly the first phase of secretion. In isolated perfused rat pancreas, while secretin alone did not stimulate insulin secretion, the presence of insulin was found to potentiate the exocrine secretory response to secretin. This indicates a complex interplay where islet hormones regulate the exocrine functions stimulated by secretin.
Table 1: Summary of this compound's Effects on Pancreatic Islet Hormone Secretion in Experimental Models
| Hormone | Experimental Model | Observed Effect | Key Findings | Citation(s) |
| Glucagon | Isolated perfused dog pancreas | Inhibition | Dose-dependent suppression of glucagon release. | |
| Rat models | Stimulation | Implicated as a stimulant of glucagon. | ||
| Somatostatin | Isolated perfused dog pancreas | Stimulation | Dose-dependent stimulation of somatostatin release. | |
| Cultured human antral cells | Stimulation | Potentiated by the presence of cholecystokinin (CCK). | ||
| Isolated perfused rat pancreas | Inhibition | A somatostatin analog inhibited secretin-stimulated exocrine secretion. | ||
| Insulin | Isolated perfused dog pancreas | Augmentation (at higher doses) | Low concentrations had no effect; higher doses augmented B-cell activity. | |
| Rat models | No direct insulinotropic effect | Insulin potentiates secretin's exocrine function. | ||
| General studies | Mild incretin effect | Potentiates the first phase of glucose-stimulated insulin release. |
Role in Metabolic Dysregulation in Diet-Induced Obesity Models
Emerging research in animal models highlights a significant role for this compound in regulating whole-body energy homeostasis and its potential involvement in the metabolic dysregulation seen in diet-induced obesity. These studies reveal that secretin's influence extends beyond its classic digestive functions to encompass energy expenditure, appetite control, and adipose tissue metabolism.
A key mechanism identified in rodent models is the "gut-secretin-BAT-brain axis". This pathway proposes that meal-associated secretin, released from the gut, binds to its receptors (SCTR) on brown adipose tissue (BAT). This binding activates BAT thermogenesis, a process of heat generation that increases energy expenditure. The activation of BAT then serves as a satiation signal to the brain, helping to terminate feeding. In diet-induced obese mice, chronic infusion of a modified human secretin was found to transiently increase energy expenditure and reduce body weight.
Furthermore, secretin demonstrates direct lipolytic effects. In vitro studies using mouse adipocytes show that secretin stimulates the breakdown of fats (lipolysis) in a dose- and time-dependent manner. This action is mediated through the secretin receptor, which activates the cAMP-PKA pathway, leading to the phosphorylation of Hormone Sensitive Lipase (HSL), a critical enzyme in the lipolytic cascade. In vivo experiments confirm this acute lipolytic response, with an observed increase in circulating free fatty acids following secretin administration in mice.
Interestingly, the metabolic response to secretin appears to be blunted in states of obesity. One study noted that the typical increase in serum secretin levels after prolonged fasting in lean individuals was absent in obese subjects. In mouse models, maternal secretin levels have been shown to play a role in the metabolic programming of offspring. Genetic loss of maternal secretin in mice led to offspring with increased susceptibility to diet-induced obesity and reduced browning of white adipose tissue.
The anorexigenic (appetite-suppressing) effects of secretin are also a critical component of its role in metabolic regulation. Both peripheral and central administration of secretin in mice has been shown to suppress appetite. This effect appears to be mediated through vagal afferent pathways, as it was diminished by vagotomy or treatment with capsaicin, a neurotoxin that affects sensory nerves.
Table 2: Research Findings on Secretin's Role in Diet-Induced Obesity Models
| Research Area | Experimental Model | Key Findings | Mechanism | Citation(s) |
| Energy Expenditure | Diet-induced obese mice | Chronic secretin infusion transiently increased energy expenditure and reduced body weight. | Activation of Brown Adipose Tissue (BAT) thermogenesis. | |
| Lipolysis | Isolated mouse adipocytes; In vivo mouse models | Secretin stimulates dose-dependent lipolysis. | Activation of the cAMP-PKA-HSL pathway. | |
| Appetite Regulation | Mice | Peripheral and central administration of secretin suppresses appetite. | Mediated through vagal sensory nerves and central melanocortin signaling. | |
| BAT Activation | Rodent models | Secretin binds to receptors on brown adipocytes, inducing thermogenesis. | Part of a "gut-secretin-BAT-brain axis" that signals satiation. | |
| Intergenerational Effects | Maternal secretin knockout mice | Loss of maternal secretin enhanced diet-induced obesity and reduced WAT browning in offspring. | May involve epigenetic regulation (e.g., changes in DNMT1). |
Renal System Investigations in Animal Models
Secretin's Role in Renal Water and Bicarbonate Excretion Mechanisms
Investigations in animal models have revealed that this compound plays a direct and significant role in the renal handling of water and bicarbonate, challenging its historical classification as solely a gastrointestinal hormone. These effects are primarily mediated by secretin receptors located in specific segments of the kidney tubules.
Water Excretion: The role of secretin in water balance has been a subject of some debate, with early studies suggesting both diuretic and antidiuretic actions. However, more recent and mechanistic studies, particularly those using secretin receptor-null (SCTR−/−) mice, have clarified its function. These knockout mice exhibit mild polydipsia (increased thirst) and polyuria (increased urine production), producing more diluted urine compared to their wild-type counterparts. This suggests an antidiuretic, or water-retaining, role for secretin signaling in the kidney.
The mechanism for this effect centers on the regulation of aquaporin-2 (AQP2), the principal water channel in the collecting ducts responsible for vasopressin-mediated water reabsorption. In vivo and in vitro studies have demonstrated that secretin can stimulate the translocation of AQP2 from intracellular vesicles to the apical membrane of renal medullary tubule cells. This action, which promotes water reabsorption from the urine, is similar to that of vasopressin but occurs through a distinct, vasopressin-independent pathway. Secretin has also been shown to increase the expression of AQP2 under hyperosmotic conditions. This positions secretin as a component of the physiological system that fine-tunes water homeostasis.
Bicarbonate Excretion: Secretin is a key hormonal regulator of renal bicarbonate (HCO3−) excretion, a process critical for maintaining systemic acid-base balance. Secretin receptors are functionally expressed on the basolateral membrane of β-intercalated cells in the cortical collecting ducts of the kidney. When secretin binds to these receptors, it stimulates a rapid and efficient secretion of bicarbonate into the urine, which helps to correct metabolic alkalosis (a condition of excess base in the body).
This mechanism is critically dependent on the function of two proteins in the apical membrane of the β-intercalated cells: pendrin (an anion exchanger) and the cystic fibrosis transmembrane conductance regulator (CFTR). Secretin activates a cAMP/PKA signaling pathway that increases the activity of both pendrin and CFTR, facilitating the movement of bicarbonate into the tubular fluid. Studies in SCTR knockout mice show that these animals lose the ability to acutely increase renal base excretion in response to a base load, leading to a more severe and prolonged metabolic alkalosis. This highlights the essential role of the secretin-SCTR system in the kidney's rapid response to systemic pH imbalances.
Table 3: Summary of Secretin's Renal Mechanisms in Animal Models
| Function | Mechanism | Key Proteins Involved | Experimental Model Findings | Citation(s) |
| Water Reabsorption (Antidiuresis) | Stimulates translocation of AQP2 to the apical membrane of collecting duct cells. Increases AQP2 expression under hyperosmotic conditions. | Aquaporin-2 (AQP2), Secretin Receptor (SCTR) | SCTR knockout mice exhibit polyuria and produce more dilute urine. Secretin administration in rats shows an antidiuretic effect. | |
| Bicarbonate Excretion | Activates β-intercalated cells in the collecting duct to secrete HCO3− into the urine. | Pendrin, Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Secretin Receptor (SCTR) | SCTR knockout mice cannot increase renal base excretion in response to an acute base load, worsening metabolic alkalosis. |
Advanced Research Methodologies and Experimental Systems
Animal Models for Secretin Research
Animal models are indispensable for studying the integrated physiological and behavioral effects of secretin acetate (B1210297) in vivo. These models range from genetically modified mice to surgical preparations that allow for the chronic study of gastrointestinal functions.
The development of genetically engineered animal models has revolutionized secretin research, allowing for precise dissection of the roles of the peptide and its receptor. nih.govfrontiersin.org
Secretin-deficient (Sct-/-) mice are generated by targeted deletion of the secretin gene. These mice are viable and fertile but exhibit specific physiological impairments. doi.orgoup.com Studies on Sct-/- mice have revealed that secretin is crucial for normal hippocampal synaptic function, as these mice show significant reductions in long-term potentiation (LTP). amegroups.orgdoi.org They also display impaired survival of neural progenitor cells in the hippocampus during early postnatal development, which can lead to deficits in spatial learning in adulthood. oup.com
Secretin receptor knockout (SCTR-/-) mice lack a functional secretin receptor. These animals have been instrumental in confirming that the observed effects of secretin are mediated specifically through its receptor. researchgate.netfrontiersin.org SCTR-/- mice are resistant to high-fat diet-induced obesity and show impaired intestinal lipid absorption. opnme.comopnme.com They also fail to exhibit the anorectic (appetite-suppressing) effects seen in wild-type mice after secretin administration. frontiersin.org Furthermore, these mice show impaired social interaction and recognition, linking the SCTR to complex behaviors. frontiersin.org In the context of liver physiology, SCTR knockout reduces biliary hyperplasia in mouse models of cholestasis. mdpi.com
Conditional Cre-LoxP Systems offer more advanced spatiotemporal control over gene deletion. researchgate.netfrontiersin.orgresearchgate.net This system uses the Cre recombinase enzyme to excise a segment of DNA flanked by loxP sites ("floxed" gene). plos.org By placing the expression of Cre under the control of a tissue-specific or inducible promoter, researchers can delete the secretin receptor gene in a specific cell type (e.g., in neurons only) or at a particular time point. frontiersin.orgphysiology.org While specific examples of Cre-LoxP systems for secretin are less commonly detailed in broad literature, this technology is a key next step in the field. It allows researchers to overcome the limitations of global knockouts, such as developmental compensation or lethality, and to ask more precise questions about the role of secretin signaling in specific physiological circuits, for instance, by using viral vectors to deliver Cre recombinase to discrete brain nuclei in floxed SCTR mice. frontiersin.orgphysiology.org
| Genetically Modified Model | Key Feature | Major Research Findings |
| Secretin-Deficient (Sct-/-) Mice | Global absence of the secretin peptide. doi.orgoup.com | Impaired hippocampal synaptic plasticity (LTP) and neurogenesis; deficits in spatial learning. amegroups.orgdoi.orgoup.com |
| SCTR Knockout (SCTR-/-) Mice | Global absence of the secretin receptor. researchgate.netfrontiersin.org | Resistance to diet-induced obesity; impaired social behavior; confirmed SCTR-specificity of secretin's effects. opnme.comfrontiersin.orgopnme.com |
| Conditional Cre-LoxP Systems | Tissue-specific or inducible knockout of the SCTR gene. researchgate.netfrontiersin.org | Enables dissection of the receptor's role in specific cell types (e.g., different neuron populations, cholangiocytes) or at different developmental stages. plos.orgphysiology.org |
Classical surgical models, particularly in dogs, have a long history in gastrointestinal physiology and continue to be valuable for studying the systemic effects of hormones like secretin. physiology.orgresearchgate.net
Chronic gastric or pancreatic fistulae involve creating a surgically implanted cannula that allows for the repeated collection of gastric or pancreatic secretions from a conscious animal over long periods. nih.govnih.govcapes.gov.br This allows researchers to measure the volume and composition (e.g., acid, bicarbonate, enzymes) of secretions in response to various stimuli, including the intravenous infusion of secretin or the introduction of substances into the duodenum to trigger endogenous secretin release. nih.govphysiology.org
The Heidenhain pouch is a surgically created, denervated pouch of the stomach's fundus, with its own blood supply but isolated from the main stomach and vagal nerve input. physiology.orgresearchgate.net This preparation is particularly useful for studying the direct hormonal effects on gastric acid secretion, independent of nervous reflexes. physiology.org By collecting secretions from the pouch in conscious animals, researchers can investigate how hormones like secretin inhibit gastrin- or histamine-stimulated acid secretion. physiology.orgkarger.com These classic experiments were fundamental in establishing secretin's role as an "enterogastrone," a hormone from the intestine that inhibits gastric function. physiology.orgresearchgate.net
| Surgical Model | Description | Application in Secretin Research |
| Chronic Fistulae | Surgically implanted cannulas in the stomach or pancreas for long-term sample collection. nih.govnih.gov | Measuring the effect of exogenous and endogenous secretin on the volume and composition of gastric and pancreatic juices. capes.gov.brphysiology.org |
| Heidenhain Pouch | A denervated, vascularized pouch of the stomach, isolated from the main stomach. physiology.orgresearchgate.net | Studying the direct hormonal inhibition of gastric acid secretion by secretin, separate from neural influences. physiology.orgkarger.com |
Diet-Induced and Disease-Specific Preclinical Models for Mechanistic Studies
Preclinical models are indispensable for investigating the mechanisms of action of secretin acetate. Diet-induced models, particularly high-fat diet (HFD) models in mice, are frequently employed to study metabolic disorders like obesity and hyperlipidemia. nih.govmdpi.comahajournals.org In these models, the administration of a high-fat diet leads to weight gain, abnormal lipid profiles, and other metabolic dysregulations, creating a platform to assess the therapeutic potential of this compound and its analogs. mdpi.comahajournals.org For instance, studies have shown that HFD-fed mice exhibit increased body weight and fat mass, which can be modulated by secretin analogs. nih.gov Furthermore, these models have been instrumental in demonstrating that diet can influence the gut microbiota, which in turn affects the production of metabolites like acetate that have systemic effects. mdpi.comahajournals.org
Disease-specific models are also crucial for understanding the role of secretin in various pathologies. For example, animal models of neurodegenerative diseases and neuroinflammatory conditions are utilized to explore the neuroprotective effects of compounds like glatiramer acetate, providing insights that could be relevant to this compound research. mdpi.com Models of inflammatory bowel disease, such as those induced by direct colonic infusion of acetic acid, are used to study the complex, context-dependent role of acetate in inflammation. frontiersin.org Additionally, models of status epilepticus, like the pilocarpine-induced model, are well-established for studying neuronal injury and the efficacy of therapeutic interventions. nih.gov These diverse preclinical models allow for a comprehensive evaluation of the physiological and pathophysiological effects of this compound.
Table 1: Examples of Preclinical Models in Secretin-Related Research
| Model Type | Specific Model | Application in Research | Key Findings |
| Diet-Induced | High-Fat Diet (HFD) Mouse Model | Studying obesity and metabolic syndrome | HFD leads to weight gain and fat accumulation; secretin analogs can influence these parameters. nih.govmdpi.com |
| Disease-Specific | Pilocarpine-Induced Status Epilepticus | Investigating neuronal damage and protection | Provides a model for limbic seizures and associated brain damage. nih.gov |
| Disease-Specific | Experimental Autoimmune Encephalomyelitis (EAE) | Modeling multiple sclerosis | Used to assess the immunomodulatory and neuroprotective effects of acetate-containing compounds. mdpi.com |
| Disease-Specific | Acetic Acid-Induced Colitis | Studying inflammatory bowel disease | Demonstrates the pro-inflammatory potential of acetate under certain conditions. frontiersin.org |
In Vivo Neurophysiological Recording and Behavioral Assessment Techniques
To understand the central effects of this compound, researchers employ in vivo neurophysiological recording techniques in freely moving animals. nih.gov These methods allow for the simultaneous recording of local field potentials (LFPs) and the activity of single neurons across multiple brain regions. nih.gov This approach is critical for dissecting the neural circuit changes that underlie complex behaviors and the effects of substances like this compound on brain function. nih.gov For example, such recordings have been used to study how genetic modifications or pharmacological treatments alter brain oscillatory activity and neuronal firing patterns during specific behavioral tasks. nih.gov
Behavioral assessment techniques are used in conjunction with neurophysiological recordings to correlate neural activity with specific behaviors. researchgate.net A battery of standardized tests is available to assess various cognitive and behavioral domains in animal models. mdpi.comresearchgate.net For instance, the "open field" test is used to record behavioral and autonomic reactions in rats. mdpi.com Neuropsychological tests are also adapted for animal studies to evaluate cognitive functions like attention. mdpi.com These behavioral analyses are essential for understanding the functional consequences of the neurophysiological changes induced by this compound.
Synthetic and Analog Peptide Synthesis and Characterization
Solid-Phase Peptide Synthesis Methodologies for Secretin Analogs
The synthesis of secretin and its analogs is predominantly achieved through solid-phase peptide synthesis (SPPS). nih.govnih.govbeilstein-journals.org This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.govbeilstein-journals.org The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), is crucial to prevent unwanted side reactions during the synthesis. nih.govbeilstein-journals.org The Fmoc/t-Bu (tert-butyl) strategy is a commonly used approach in automated SPPS. beilstein-journals.org
SPPS offers several advantages, including the ability to automate the process, which has been further enhanced by microwave-assisted techniques that can accelerate the synthesis of long peptide sequences. nih.govbeilstein-journals.org After the complete peptide chain is assembled, it is cleaved from the resin and deprotected. nih.gov This methodology has been successfully used to synthesize various secretin analogs, including those with modifications like lactam bridges or lipidations to improve their stability and pharmacokinetic profiles. nih.gov
Advanced Purification and Analytical Characterization Techniques (e.g., HPLC)
Following synthesis, the crude peptide must be purified and characterized to ensure its identity and purity. High-performance liquid chromatography (HPLC) is the cornerstone technique for both the purification and analysis of synthetic peptides like this compound. researchgate.netresearchgate.netlcms.cz Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating peptides from impurities generated during synthesis. researchgate.net The choice of column (e.g., C8 or C18) and mobile phase buffers (e.g., acetate or citrate) can be optimized to achieve the best resolution. researchgate.netresearchgate.net
In addition to HPLC, a suite of other analytical techniques is employed for comprehensive characterization. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed structural information about the peptide. researchgate.net These techniques are crucial for verifying the correct amino acid sequence and identifying any post-synthesis modifications or degradants. researchgate.net The combination of these advanced purification and analytical methods is essential for obtaining highly pure and well-characterized this compound for research and potential therapeutic applications.
Table 2: Techniques for Peptide Purification and Characterization
| Technique | Principle | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. openaccessjournals.com | Purification of synthetic this compound from reaction byproducts and analysis of purity. researchgate.netresearchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Determination of the molecular weight and verification of the amino acid sequence of this compound. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Elucidation of the three-dimensional structure of this compound and its analogs. researchgate.net |
Advanced Analytical Techniques in Secretin Biology Research
Radioimmunoassay and Immunoneutralization Techniques for Secretin Quantification
Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of secretin in biological fluids like plasma. nih.govnih.gov The method relies on the competition between unlabeled secretin (in the sample) and a fixed amount of radiolabeled secretin for binding to a limited number of specific antibodies. nih.govnih.gov The development of high-avidity antibodies is critical for creating a sensitive and reliable RIA for secretin. nih.gov One of the major challenges in secretin RIA is overcoming interference from plasma components, which can be addressed by extracting the secretin from the plasma before the assay. nih.gov A validated RIA should be sensitive enough to detect physiological changes in plasma secretin levels, such as those occurring after a meal or in response to duodenal acidification. nih.gov
Immunoneutralization is another antibody-based technique used to study the physiological roles of endogenous hormones like secretin. This method involves administering specific antibodies into an animal to bind to and inactivate the circulating hormone. By observing the resulting physiological changes, researchers can infer the functions of the neutralized hormone. For example, immunoneutralization of follicle-stimulating hormone (FSH) has been used to study its role in spermatogenesis. oup.com Similar approaches could be applied to investigate the in vivo functions of secretin.
Advanced Imaging Modalities for Organ Function Assessment (e.g., 11C-Acetate PET for Pancreatic Exocrine Function)
The assessment of pancreatic exocrine function has been significantly advanced by noninvasive imaging techniques that utilize this compound to stimulate the pancreas. A notable example is the use of positron emission tomography (PET) with the radiotracer ¹¹C-Acetate. nih.govsnmjournals.org This method provides a quantitative, noninvasive means to evaluate both basal and stimulated pancreatic function, which is particularly valuable for diagnosing conditions like early chronic pancreatitis where anatomical changes may not yet be apparent on standard imaging like CT or MRI. snmjournals.orgrsna.orgnih.gov
The procedure involves two dynamic PET scans using ¹¹C-Acetate, one before and one after the intravenous administration of this compound. nih.govsnmjournals.org ¹¹C-Acetate is actively taken up by the pancreas, and its distribution changes over time, a process that is influenced by secretin stimulation. snmjournals.orgnih.gov Kinetic analysis is performed using a compartment model to derive parameters that reflect the uptake and clearance of the tracer. nih.govresearchgate.net
In a pilot study involving healthy volunteers, secretin administration led to statistically significant increases in the kinetic parameters k1 (uptake rate constant) and k2 (clearance rate constant). nih.gov Concurrently, the pancreas-to-liver standardized uptake value (SUV) ratio decreased after stimulation. nih.govresearchgate.net Researchers also observed increased ¹¹C-Acetate activity in the duodenum following secretin administration, which is consistent with the secretin-induced secretion of pancreatic fluid. nih.govsnmjournals.org These findings demonstrate the potential of ¹¹C-Acetate PET combined with secretin stimulation as a functional stress test for the pancreas. nih.govnih.gov This advanced imaging modality offers a promising tool for the early detection and monitoring of pancreatic exocrine insufficiency. snmjournals.org
| Kinetic Parameter | Condition | Mean Value (± SD) | P-value | Interpretation |
|---|---|---|---|---|
| k1 (Uptake Rate) | Baseline | 0.19 (± 0.04) | 0.046 | Significant increase in the rate of ¹¹C-Acetate uptake by the pancreas after secretin stimulation. nih.gov |
| Post-Secretin | 0.29 (± 0.10) | |||
| k2 (Clearance Rate) | Baseline | 0.08 (± 0.02) | 0.023 | Significant increase in the rate of ¹¹C-Acetate clearance from the pancreas, reflecting stimulated secretion. nih.gov |
| Post-Secretin | 0.14 (± 0.05) | |||
| Pancreas-to-Liver SUV Ratio | Baseline | 2.5 (± 0.2) | 0.037 | Significant decrease in the relative uptake of the tracer in the pancreas compared to the liver post-stimulation. nih.gov |
| Post-Secretin | 1.8 (± 0.4) |
Computational and In Silico Approaches to Secretin Research
Computational methods are indispensable in modern secretin research, providing deep insights into the molecular interactions that are often difficult to capture through experimental techniques alone. These in silico approaches accelerate the discovery process for new therapeutic agents by modeling the complex interplay between secretin (or its analogs) and its receptor. plos.orgresearchgate.net
In the absence of a high-resolution experimental structure for the human secretin receptor (hSR), homology modeling has been a crucial first step. plos.orgnih.gov This technique constructs a three-dimensional (3D) model of the hSR based on the known structures of related G protein-coupled receptors (GPCRs), such as the corticotropin-releasing factor receptor or the gastric inhibitory polypeptide receptor. nih.gov These models are generated for different domains of the receptor, including the N-terminal extracellular domain and the seven-transmembrane (7TM) helical bundle, which are then assembled into a complete receptor structure. plos.org
Once a 3D model of the receptor is established, virtual docking simulations are performed to predict how secretin or its analogs bind to it. plos.orgresearchgate.net These simulations place the ligand (peptide) into the predicted binding site of the receptor model and calculate a binding score or energy, which estimates the affinity of the interaction. plos.org This approach has been used to study how N- or C-terminal modifications of the secretin peptide affect its ability to bind to and activate the hSR. plos.orgnih.gov For instance, studies have combined virtual docking with functional assays (like cAMP response) to correlate predicted binding energies with actual biological activity, aiming to identify key residues involved in the interaction and to screen for potential agonists or antagonists. plos.orgresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that seeks to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov In secretin research, QSAR has been powerfully combined with machine learning (ML) to navigate the vast chemical space of peptide analogs. nih.govacs.org This is particularly useful as peptide drug discovery often faces challenges due to a limited amount of available data for traditional modeling. nih.gov
Researchers have developed platforms that integrate the design, synthesis, screening, and ML-guided QSAR analysis of large peptide libraries. nih.govresearchgate.net In one such study, the secretin peptide backbone was systematically explored as a scaffold to develop novel agonists for the glucagon-like peptide-1 receptor (GLP-1R). nih.gov By synthesizing and screening thousands of peptides, a large dataset was generated. acs.orgresearchgate.net QSAR models were then trained on this data to identify the structural modifications and amino acid substitutions that are critical for improving receptor potency, selectivity, and physicochemical properties. nih.gov This approach accelerates the optimization of multiple parameters simultaneously, enabling the rapid development of peptide drug candidates with desired therapeutic profiles. nih.govacs.org
While docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. uq.edu.aunih.gov MD simulations apply the laws of physics to calculate the atomic motions of the peptide and receptor, providing insights into the stability of the complex, conformational changes, and the network of interactions that govern binding and activation. nih.govresearchgate.net
Studies combining cryo-electron microscopy with MD simulations have elucidated the structure and dynamics of the active, Gs-coupled human secretin receptor. uq.edu.aunih.gov These simulations have shown that the interactions between secretin and its receptor are highly dynamic. uq.edu.au They have revealed numerous polar interactions between the peptide and the receptor's extracellular loops and transmembrane helices. uq.edu.aunih.gov For example, MD simulations predicted key hydrogen bonds between the N-terminus of secretin and the transmembrane bundle of the receptor, as well as between the C-terminus of the peptide and the receptor's extracellular loop 1. researchgate.net This dynamic understanding is crucial for building accurate models of peptide engagement and receptor activation, which can guide the design of more effective and specific modulators of the secretin receptor. uq.edu.aufigshare.com
Future Directions and Emerging Research Avenues
Elucidation of Novel Secretin-Mediated Regulatory Networks and Pathways
While secretin's primary role in stimulating pancreatic bicarbonate secretion is well-established, researchers are now investigating its broader influence on bodily functions. ebsco.comnih.gov Future studies aim to delineate novel regulatory networks where secretin may act as a key signaling molecule. Evidence suggests that secretin's effects are not isolated, with potential crosstalk with other hormonal pathways. For instance, secretin has been shown to potentiate the effects of cholecystokinin (B1591339) in the pancreas. bioscientifica.com
Recent findings have highlighted a "gut-brain axis" involving secretin, where it is secreted by the gut during feeding and acts on brown adipose tissue (BAT) to induce thermogenesis, which in turn signals satiety to the brain. frontiersin.orgresearchgate.net This dual role in potentially increasing energy expenditure and decreasing energy intake makes it a compelling candidate for obesity research. frontiersin.orgresearchgate.net Furthermore, secretin has been implicated in regulating water homeostasis, with its osmoregulatory functions in the brain showing similarities to angiotensin II. nih.gov The discovery of a receptor heteromer between the secretin receptor (SCTR) and the angiotensin II receptor type 1a (AT1aR) suggests a synergistic effect of these two peptides on water intake. nih.gov Additionally, recent studies suggest a novel pathway for secretin's inhibition of small intestinal motility through interstitial cells of Cajal (ICC), complementing its known action via vagal afferents. physiology.org
Development of Advanced Research Tools, including Highly Selective Receptor Modulators
To dissect the intricate functions of secretin, the development of sophisticated research tools is paramount. A significant focus is on creating highly selective modulators for the secretin receptor (SCTR), a class B G protein-coupled receptor (GPCR). nih.govresearchgate.net
Researchers have been working on developing high-affinity and selective SCTR antagonists. One such antagonist, based on a truncated version of secretin, sec(6-27), has been rationally designed and exhibits high binding affinity without demonstrable biological activity, making it a valuable tool for pharmacological and structural studies. nih.gov The development of this antagonist involved strategies like lactam stabilization and the substitution of amino acids with unnatural counterparts to enhance binding. nih.gov
Conversely, the development of SCTR agonists is also a key area. Machine learning platforms are being employed to systematically explore the secretin backbone to generate potent and selective GLP-1 receptor agonists, highlighting the potential for creating dual-acting molecules. acs.orggubra.dk Furthermore, a long-acting and selective SCTR agonist, BI-3434, has been developed by stabilizing the native secretin backbone and lipidating the peptide, which will aid in evaluating its therapeutic potential for conditions like obesity. nih.gov
The identification of small molecule positive allosteric modulators (PAMs) for the SCTR represents another significant advancement. researchgate.netnih.gov These non-peptidic molecules, such as the identified 2-sulfonyl pyrimidines, 2-mercapto pyrimidines, and 2-amino pyrimidines, can enhance the signaling of secretin and could lead to the development of orally active therapeutics. nih.gov
| Tool Type | Example/Scaffold | Key Features | Reference |
| Antagonist | (Yu',c[E16,K20],I17,Cha22,R25)sec(6-27) | High affinity, selective, no demonstrable biological activity. | nih.gov |
| Agonist | BI-3434 | Long-acting, selective SCTR agonist. | nih.gov |
| Positive Allosteric Modulator (PAM) | 2-sulfonyl pyrimidines, 2-mercapto pyrimidines, 2-amino pyrimidines | Small molecules, enhance secretin signaling. | nih.gov |
| Dual Agonist | GLP-1R/SCTR agonist | Generated from secretin backbone using machine learning. | acs.orggubra.dk |
Investigation of Secretin's Role in Neuromodulation Beyond Current Paradigms
The presence of secretin and its receptor in various brain regions has spurred investigations into its role as a neuropeptide. nih.govnih.govamegroups.cn While initially recognized for its peripheral functions, secretin is now understood to be involved in modulating a range of behaviors and neural processes. nih.gov
Studies have shown that the secretin-SCTR axis participates in social interaction, spatial learning, water and food intake, and motor coordination. nih.gov In the cerebellum, secretin is thought to act as a retrograde messenger, facilitating GABA transmission. nih.gov Research using secretin-deficient and SCTR-deficient mice has revealed impairments in synaptic plasticity in the hippocampus, further cementing its role in central nervous system function. bioscientifica.comamegroups.cn
Future research will likely focus on elucidating the precise mechanisms by which secretin crosses the blood-brain barrier and influences neuronal activity. nih.gov Understanding its role in neurogenesis and its potential neuroprotective effects are also emerging areas of interest. nih.govresearchgate.net The link between secretin and conditions like autism, although still a subject of debate, continues to drive research into its neuroactive functions. nih.gov
Application of Systems Biology Approaches to Understand Secretin Physiology
To gain a holistic understanding of secretin's diverse physiological roles, researchers are turning to systems biology. researchgate.netphysiology.org This integrative approach combines quantitative experimental data with computational modeling to decode the complex information flow from the molecular level to the organismal level. researchgate.net
By applying systems biology, researchers can map the intricate network of interactions between secretin, its receptor, and other signaling pathways. researchgate.net This can help in understanding the dynamic and context-dependent nature of secretin's effects in different tissues and under various physiological conditions. For example, a systems approach could model the interplay between secretin, cholecystokinin, and neural inputs in regulating pancreatic secretion. nih.gov
Furthermore, systems pharmacology, a component of systems biology, can aid in the development of new drugs by predicting their effects on the entire biological system, not just the intended target. researchgate.net This approach will be invaluable in exploring the therapeutic potential of secretin receptor modulators for complex diseases.
Exploration of Secretin's Role in Non-Mammalian Systems and Evolutionary Insights
Studying secretin in non-mammalian vertebrates offers a unique window into its evolutionary history and fundamental functions. bioscientifica.com While secretin is highly conserved in mammals, it shows more sequence diversity in non-mammalian tetrapods like frogs and chickens, suggesting a more rapid functional evolution in these lineages. bioscientifica.com
Research has shown that secretin is present in non-mammalian tetrapods and serves as a gastrointestinal hormone, similar to its function in mammals. bioscientifica.com For instance, chicken secretin has been shown to stimulate pancreatic secretion. nih.gov Interestingly, the chicken secretin gene encodes for both secretin and a novel secretin-like peptide (SCT-LP), both of which can activate the chicken secretin receptor. nih.gov
The identification of a secretin receptor-like sequence in lungfish suggests that the receptor evolved from a VPAC-like receptor before the emergence of sarcopterygians. researchgate.net Comparative studies across different vertebrate species will be crucial to further elucidate the structural and functional evolution of secretin and its receptor. bioscientifica.com Such research could reveal conserved core functions and novel adaptations, providing a deeper understanding of this ancient and pleiotropic hormone.
| Organism | Key Finding | Reference |
| Chicken | Secretin gene encodes both secretin (cSCT) and a secretin-like peptide (cSCT-LP), both active at the chicken SCTR. | nih.gov |
| Frog | Secretin shows bioactivity in pancreatic cells. | bioscientifica.com |
| Lungfish | Possesses a secretin receptor-like sequence, suggesting an early evolutionary origin of the receptor. | researchgate.net |
Q & A
Q. What are the structural characteristics of Secretin Acetate, and how are they validated in research?
this compound (C₁₃₀H₂₂₀N₄₄O₄₁, MW 3055.41) is a 27-amino acid peptide hormone. Structural validation involves:
- HPLC purity analysis (≥98% purity, with ≤12% acetate content) to confirm chemical consistency .
- Mass spectrometry (MS) for molecular weight confirmation and sequence verification.
- Amino acid composition analysis (≤±10% deviation from theoretical values) to ensure batch-to-batch reproducibility .
These methods align with standards for peptide characterization in pharmacological research .
Q. How is this compound prepared for in vitro studies, and what storage conditions are optimal?
this compound is typically lyophilized into a white powder and stored at –20°C in vacuum-sealed containers to prevent hydrolysis. For experimental use:
- Reconstitute in sterile, endotoxin-free buffers (e.g., phosphate-buffered saline) at concentrations ≤1 mg/mL.
- Verify bioactivity via receptor-binding assays (e.g., cAMP response in pancreatic ductal cells) to confirm functional integrity .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s role in pancreatic ductal function?
Experimental Design Considerations :
- In vivo models : Use rodents with surgically induced pancreatitis. Administer this compound intravenously (e.g., 0.3–0.5 μg/kg) to evaluate pancreatic bicarbonate secretion and ductal cell activity .
- Outcome measures : Quantify pancreatic enzyme levels (amylase, lipase) and perform histological analysis of ductal cell morphology.
- Controls : Include sham-operated animals and secretin receptor antagonists (e.g., Secretin(5-27)) to isolate hormone-specific effects .
For reproducibility, document preparation protocols and adhere to institutional guidelines for animal welfare .
Q. What methodologies resolve contradictions in this compound’s metabolic effects (e.g., fat metabolism vs. pancreatic inhibition)?
Conflicting data may arise from:
- Dosage variability : Low doses stimulate lipolysis via adipocyte receptors, while high doses suppress pancreatic enzyme secretion .
- Model specificity : Use tissue-specific knockout models (e.g., adipose-selective secretin receptor deletion) to isolate metabolic pathways.
- Integrated assays : Combine microdialysis (to measure free fatty acids in adipose tissue) with pancreatic ductal perfusion to concurrently assess dual effects. Cross-reference findings with transcriptomic data (e.g., RNA-seq of secretin receptor-expressing tissues) .
Q. How can researchers ensure reliable quantification of this compound in biological samples?
- Immunoassays : Use ELISA kits with antibodies targeting the N-terminal region (e.g., residues 1–15) to avoid cross-reactivity with degradation products.
- LC-MS/MS : Employ isotopic labeling (e.g., ¹³C-labeled this compound) as an internal standard for precise quantification in plasma or tissue homogenates .
- Bioactivity correlation : Validate concentrations using functional assays (e.g., cAMP production in HEK293 cells transfected with secretin receptors) .
Methodological Challenges and Solutions
Q. What are the best practices for studying this compound’s interaction with other hormones (e.g., insulin, glucagon)?
- Co-administration protocols : Design dose-response matrices to test synergistic/antagonistic effects (e.g., this compound + insulin in hepatic glucose output assays).
- Temporal resolution : Use continuous glucose monitoring in vivo or perifusion systems in vitro to capture dynamic interactions.
- Data normalization : Express results as fold-changes relative to baseline hormone levels to account for inter-subject variability .
Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?
- Supplier collaboration : Request certificates of analysis (CoA) detailing purity, acetate content, and endotoxin levels (≤50 EU/mg) for each batch .
- Pre-study validation : Perform pilot experiments to compare biological activity across batches using standardized assays (e.g., receptor activation kinetics).
- Data adjustment : Include batch ID as a covariate in statistical models to mitigate variability .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., log[Secretin] vs. response) to calculate EC₅₀ values.
- ANOVA with post hoc tests : Compare multiple doses against controls (e.g., Tukey’s HSD for pairwise differences).
- Meta-analysis : Aggregate data from independent studies to identify consensus dose thresholds for clinical translation .
Q. How can conflicting results in this compound’s renal effects be systematically evaluated?
- Systematic review frameworks : Use PRISMA guidelines to collate studies on renal water homeostasis.
- Mechanistic studies : Apply isolated kidney perfusion models to distinguish direct renal actions from systemic effects.
- Species-specific analysis : Compare rodent vs. human secretin receptor isoforms to explain interspecies discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
